Diallyl hexahydrophthalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13846-31-6 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
HEBKPAWCVUSXMB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Other CAS No. |
13846-31-6 7500-82-5 |
Origin of Product |
United States |
Foundational & Exploratory
Diallyl hexahydrophthalate CAS number and registry information
This technical guide provides a comprehensive overview of diallyl hexahydrophthalate, including its chemical identity, physicochemical properties, synthesis, and potential applications relevant to researchers, scientists, and drug development professionals. While this compound is primarily an industrial chemical used in polymer synthesis, this guide consolidates available technical information to support a foundational understanding of the compound.
Chemical Identity and Registry Information
This compound is the diester of hexahydrophthalic acid and allyl alcohol.[1] Its chemical structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups.
Table 1: Chemical Identity and Registry Information for this compound
| Identifier | Value |
| CAS Number | 13846-31-6 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol [2] |
| IUPAC Name | bis(prop-2-en-1-yl) cyclohexane-1,2-dicarboxylate[2] |
| Synonyms | Diallyl cyclohexane-1,2-dicarboxylate, Hexahydrophthalic acid diallyl ester, 1,2-Cyclohexanedicarboxylic acid di-2-propenyl ester[2] |
| InChI Key | HEBKPAWCVUSXMB-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 330.6 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
| Vapor Pressure | 0.000165 mmHg at 25 °C |
| Refractive Index | 1.479 |
| Water Solubility | 110 mg/L at 20 °C |
| LogP | 3.54 |
Synthesis of this compound
Proposed Experimental Protocol for Synthesis
Reaction: Hexahydrophthalic anhydride + 2 Allyl Alcohol → this compound + Water
Materials:
-
Hexahydrophthalic anhydride
-
Allyl alcohol
-
Lewis acid catalyst (e.g., zinc chloride) or a strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Toluene (as a solvent for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap, a thermometer, and a nitrogen inlet.
-
Charging the Reactor: The flask is charged with hexahydrophthalic anhydride, a molar excess of allyl alcohol (e.g., 2.5 to 3 equivalents), a catalytic amount of a Lewis acid or p-toluenesulfonic acid, and a small amount of a polymerization inhibitor. Toluene is added as the solvent.
-
Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), the mixture is cooled to room temperature. The reaction mixture is then washed sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, water, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Analytical Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and comparison with analogous compounds like diallyl phthalate.
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - ~5.9 ppm (m): Vinylic C-H of the allyl group (-CH=CH₂) - ~5.3 ppm (m): Terminal vinylic protons (=CH₂) - ~4.6 ppm (d): Methylene protons adjacent to the ester oxygen (-O-CH₂-CH=) - ~2.5 ppm (m): Methine protons on the cyclohexane ring adjacent to the carbonyl groups - ~1.2-1.9 ppm (m): Methylene protons of the cyclohexane ring |
| ¹³C NMR | - ~174 ppm: Carbonyl carbons of the ester groups - ~132 ppm: Vinylic carbon of the allyl group (-CH=) - ~118 ppm: Terminal vinylic carbon (=CH₂) - ~65 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-) - ~40-45 ppm: Methine carbons on the cyclohexane ring - ~25-30 ppm: Methylene carbons of the cyclohexane ring |
| IR (Infrared) Spectroscopy | - ~3080 cm⁻¹: C-H stretch (vinylic) - ~2940, 2860 cm⁻¹: C-H stretch (aliphatic) - ~1730 cm⁻¹: C=O stretch (ester) - ~1645 cm⁻¹: C=C stretch (alkene) - ~1160 cm⁻¹: C-O stretch (ester) |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 252 - Key Fragments: Loss of allyl group (m/z = 211), loss of allyloxycarbonyl group (m/z = 167), fragments corresponding to the allyl cation (m/z = 41) and hexahydrophthalic anhydride-related ions. |
Biological Activity and Toxicology
Specific studies on the biological activity and signaling pathways of this compound are limited. However, as a phthalate ester, it is prudent to consider the general toxicological profile of this class of compounds. Phthalates are known to be potential endocrine disruptors, and some have been shown to be harmful to aquatic life with long-lasting effects.[2] The biological effects of phthalates are often species-specific and depend on the level and duration of exposure. Upon entering a biological system, phthalates can undergo biotransformation in the liver.[5]
Applications
The primary application of this compound lies in the field of polymer chemistry. The two allyl functional groups allow it to act as a cross-linking agent or a monomer in polymerization reactions, leading to the formation of thermosetting resins. These resins are valued for their thermal stability and excellent electrical insulation properties.
While there are no specific documented applications of this compound in drug development, the broader class of polymers with allyl functionalities has been explored for various biomedical applications.[6][7] These applications include the development of novel biomaterials for drug delivery, tissue engineering, and antimicrobial coatings. The potential for this compound in these areas would be a subject for future research. A recent study highlighted the use of the related compound, diallyl phthalate, in self-healing polymer composites, which could be of interest to materials scientists in the research community.[8]
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
References
- 1. This compound | 13846-31-6 [chemicalbook.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 4. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]
- 5. Modes of Action and Species-Specific Effects of Di-(2-ethylhexyl)Phthalate in the Liver [ouci.dntb.gov.ua]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]
A Comprehensive Technical Guide to the Chemical Properties of Diallyl Hexahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl hexahydrophthalate (DAHHP) is a diester of hexahydrophthalic acid and allyl alcohol. It is a colorless, oily liquid primarily utilized as a crosslinking agent and monomer in the production of polymers and resins. Its unique chemical structure, featuring two reactive allyl groups, imparts valuable properties to the resulting polymers, including excellent thermal stability, electrical insulation, and chemical resistance. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination and a summary of its key chemical reactions.
Molecular Structure and Identification
The molecular structure of this compound consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups. The presence of cis and trans isomers is possible depending on the stereochemistry of the cyclohexane ring.
Chemical Identifiers:
-
IUPAC Name: bis(prop-2-en-1-yl) cyclohexane-1,2-dicarboxylate[1]
-
CAS Numbers: 13846-31-6, 7500-82-5[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 330.6 °C at 760 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
| Flash Point | 156.9 °C | [2] |
| Vapor Pressure | 0.000165 mmHg at 25 °C | [2] |
| Refractive Index | 1.479 | [2] |
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference |
| Solubility in Water | Low | [6] |
| Stability | Stable under normal conditions. Polymerizes upon heating or in the presence of a catalyst if not inhibited. | [7] |
| Reactivity | Reacts with strong oxidants, acids, and bases. Undergoes free-radical polymerization. Susceptible to hydrolysis. | [8][9] |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | [1][2] |
Synthesis of this compound
This compound is typically synthesized via the esterification of hexahydrophthalic anhydride with allyl alcohol. This reaction is generally acid-catalyzed.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
Polymerization
The most significant chemical property of this compound is its ability to undergo free-radical polymerization through its two allyl groups. This process is typically initiated by organic peroxides (e.g., benzoyl peroxide) or azo compounds at elevated temperatures. The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. Due to the presence of two polymerizable groups, crosslinked, thermoset resins are formed.[9]
Caption: Simplified free-radical polymerization mechanism of DAHHP.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bonds to yield hexahydrophthalic acid and allyl alcohol. This reaction can be catalyzed by both acids and bases. Basic hydrolysis, also known as saponification, is typically faster and irreversible, yielding the salt of the carboxylic acid.
Thermal Decomposition
At elevated temperatures, this compound and its polymers will undergo thermal decomposition. For poly(diallyl phthalate), a structurally similar polymer, thermal decomposition has been shown to yield products such as phthalic anhydride.[10] It is expected that the thermal decomposition of this compound would similarly involve chain scission and rearrangements, potentially leading to the formation of hexahydrophthalic anhydride, allyl alcohol, and various smaller volatile organic compounds.
Experimental Protocols
The following are detailed methodologies for determining the key chemical and physical properties of this compound, adapted from standard testing methods.
Determination of Density (Adapted from ASTM D792)
-
Apparatus: Analytical balance, pycnometer (specific gravity bottle) of a known volume, and a constant temperature water bath.
-
Procedure: a. Clean and dry the pycnometer and determine its mass (m₁). b. Fill the pycnometer with distilled water and place it in the constant temperature bath at 23 ± 2°C until it reaches thermal equilibrium. Adjust the water level to the calibration mark and determine the mass of the pycnometer and water (m₂). c. Empty and dry the pycnometer. Fill it with this compound and repeat the temperature equilibration and weighing (m₃).
-
Calculation: The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the test temperature.[3][11][12]
Determination of Boiling Point (Adapted from ASTM E1719)
-
Apparatus: Ebulliometer (boiling point apparatus), heating mantle, and a calibrated temperature measuring device.
-
Procedure: a. Place a sample of this compound into the ebulliometer. b. Heat the sample to its boiling point, ensuring a steady reflux is established. c. Measure the temperature of the vapor phase at equilibrium. This temperature is the boiling point at the recorded atmospheric pressure.
-
Note: The boiling point is pressure-dependent and should be reported with the corresponding pressure.[4][13][14][15]
Determination of Flash Point (Adapted from ASTM D93)
-
Apparatus: Pensky-Martens closed-cup tester.[2][16][17][18][19]
-
Procedure: a. Fill the test cup of the Pensky-Martens apparatus with the this compound sample to the specified level. b. Heat the sample at a controlled, constant rate while stirring. c. At regular temperature intervals, apply an ignition source to the vapor space above the liquid. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2][16][17][18][19]
Determination of Water Solubility (Adapted from ASTM E1148)
-
Apparatus: Flask with a stirrer, constant temperature bath, and an analytical instrument for quantification (e.g., Gas Chromatography).
-
Procedure: a. Add an excess amount of this compound to a known volume of distilled water in the flask. b. Stir the mixture in a constant temperature bath (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow the undissolved material to settle. d. Carefully take an aliquot of the aqueous phase, ensuring no undissolved droplets are included. e. Quantify the concentration of this compound in the aqueous sample using a pre-calibrated analytical method.[6][20][21][22]
Conclusion
This compound is a versatile monomer with a well-defined set of chemical and physical properties that make it suitable for a range of applications in the polymer and resin industries. Its ability to undergo free-radical polymerization to form crosslinked networks is central to its utility. A thorough understanding of its synthesis, reactivity, and physical characteristics, as detailed in this guide, is essential for its effective and safe use in research and industrial settings. The provided experimental protocols offer a framework for the accurate determination of its key properties.
References
- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Polymerization of diallyl phthalate | Semantic Scholar [semanticscholar.org]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. osti.gov [osti.gov]
- 11. smithers.com [smithers.com]
- 12. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
- 16. store.astm.org [store.astm.org]
- 17. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 18. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 19. nazhco.com [nazhco.com]
- 20. store.astm.org [store.astm.org]
- 21. scribd.com [scribd.com]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Synthesis of Diallyl Hexahydrophthalate from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diallyl hexahydrophthalate, a valuable monomer in polymer chemistry. The synthesis is achieved through the esterification of hexahydrophthalic anhydride with allyl alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound is an unsaturated polyester resin that finds applications in the manufacturing of adhesives, coatings, and composites due to its excellent thermal and chemical resistance.[1] The synthesis involves a classic Fischer esterification reaction between hexahydrophthalic anhydride and allyl alcohol. The reaction is typically catalyzed by an acid and driven to completion by the removal of the water byproduct.
Reaction Mechanism
The synthesis of this compound proceeds in two main stages. First, the alcoholysis of hexahydrophthalic anhydride with one equivalent of allyl alcohol leads to the formation of a monoallyl hexahydrophthalate intermediate. This step is generally fast and can occur without a catalyst. The second stage involves the esterification of the carboxylic acid group of the monoester with a second molecule of allyl alcohol to form the desired diester. This second step is reversible and typically requires an acid catalyst and the removal of water to drive the equilibrium towards the product.
// Reactants Hexahydrophthalic_Anhydride [label="Hexahydrophthalic Anhydride"]; Allyl_Alcohol1 [label="Allyl Alcohol"]; Allyl_Alcohol2 [label="Allyl Alcohol"];
// Intermediates and Products Monoallyl_Hexahydrophthalate [label="Monoallyl Hexahydrophthalate"]; Diallyl_Hexahydrophthalate [label="this compound"]; Water [label="Water"];
// Nodes for reaction conditions Catalyst [label="Acid Catalyst (e.g., p-TsOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction Pathway {rank=same; Hexahydrophthalic_Anhydride; Allyl_Alcohol1;} Hexahydrophthalic_Anhydride -> Monoallyl_Hexahydrophthalate [label="Step 1: Ring Opening"]; Allyl_Alcohol1 -> Monoallyl_Hexahydrophthalate;
{rank=same; Monoallyl_Hexahydrophthalate; Allyl_Alcohol2;} Monoallyl_Hexahydrophthalate -> Diallyl_Hexahydrophthalate [label="Step 2: Esterification"]; Allyl_Alcohol2 -> Diallyl_Hexahydrophthalate; Diallyl_Hexahydrophthalate -> Water [style=invis]; // for layout
// Edges for reaction conditions Catalyst -> Monoallyl_Hexahydrophthalate [style=dashed, arrowhead=none]; Heat -> Monoallyl_Hexahydrophthalate [style=dashed, arrowhead=none]; } . Figure 1: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is based on established esterification procedures for analogous compounds like diallyl phthalate.[2]
3.1. Materials and Equipment
-
Reactants:
-
Hexahydrophthalic anhydride (1 mole equivalent)
-
Allyl alcohol (2.2 mole equivalents)
-
-
Catalyst:
-
p-Toluenesulfonic acid (0.01-0.02 mole equivalents)
-
-
Solvent (for azeotropic distillation):
-
Toluene or xylene
-
-
Neutralizing Agent:
-
5% Sodium carbonate solution
-
-
Drying Agent:
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
3.2. Reaction Procedure
-
Charging the Reactor: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, add hexahydrophthalic anhydride (1 mole eq.), allyl alcohol (2.2 mole eq.), and toluene (as a solvent for azeotropic removal of water).
-
Addition of Catalyst: Add p-toluenesulfonic acid (0.01-0.02 mole eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when no more water is collected (usually 4-8 hours).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium carbonate solution to remove the acid catalyst and any unreacted monoester. Wash subsequently with water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation.
// Workflow Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge_Reactors [label="Charge Reactor:\n- Hexahydrophthalic Anhydride\n- Allyl Alcohol\n- Toluene"]; Add_Catalyst [label="Add p-Toluenesulfonic Acid"]; Reflux [label="Heat to Reflux\n(Azeotropic Water Removal)"]; Cool_Down [label="Cool to Room Temperature"]; Neutralize [label="Wash with 5% Na2CO3 Solution"]; Wash_Water [label="Wash with Water"]; Dry [label="Dry with Anhydrous MgSO4"]; Solvent_Removal [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Vacuum Distillation"]; End [label="End Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Path Start -> Charge_Reactors; Charge_Reactors -> Add_Catalyst; Add_Catalyst -> Reflux; Reflux -> Cool_Down; Cool_Down -> Neutralize; Neutralize -> Wash_Water; Wash_Water -> Dry; Dry -> Solvent_Removal; Solvent_Removal -> Purification; Purification -> End; } . Figure 2: Experimental workflow for the synthesis and purification of this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |
| Hexahydrophthalic Anhydride | C₈H₁₀O₃ | 154.16 | 1.18 | 296 |
| Allyl Alcohol | C₃H₆O | 58.08 | 0.854 | 97 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13846-31-6 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molar Mass ( g/mol ) | 252.31 |
| Appearance | Colorless liquid |
| Density (g/cm³) | 1.06 |
| Boiling Point (°C) | 330.6 at 760 mmHg |
| Flash Point (°C) | 156.9 |
| Refractive Index | 1.479 |
Table 3: Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (Alcohol:Anhydride) | 2.2 : 1 |
| Catalyst Loading (mol%) | 1-2 |
| Reaction Temperature (°C) | Reflux of Toluene (~111°C) |
| Reaction Time (hours) | 4-8 |
| Expected Yield (%) | > 90 |
Safety Considerations
-
Allyl alcohol is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
-
Toluene is flammable and has known health risks. Use with adequate ventilation.
-
The reaction should be conducted behind a safety shield.
-
Ensure all glassware is properly secured.
References
Diallyl Hexahydrophthalate: A Technical Overview for Researchers
Introduction: Diallyl hexahydrophthalate (DAHHP) is a diester of hexahydrophthalic acid and allyl alcohol. As a member of the phthalate family, it finds use as a plasticizer and a monomer for polymerization processes. For researchers, particularly in the fields of materials science and drug development, understanding its chemical properties, synthesis, and potential biological interactions is crucial for its application and for assessing its safety profile. This document provides a technical guide to the core characteristics of this compound.
Molecular Formula and Physicochemical Properties
This compound is identified by the CAS number 13846-31-6.[1] Its fundamental molecular and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₄[2] |
| Molecular Weight | 252.31 g/mol [2][3] |
| Density | 1.06 g/cm³ |
| Boiling Point | 330.6°C at 760 mmHg |
| Flash Point | 156.9°C |
| Vapor Pressure | 0.000165 mmHg at 25°C |
| Refractive Index | 1.479 |
| Synonyms | bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate, 1,2-Cyclohexanedicarboxylic acid di-2-propenyl ester[3] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of hexahydrophthalic anhydride with allyl alcohol. This reaction typically requires a catalyst and heat to proceed to completion.
Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of this compound based on standard esterification procedures for anhydrides.
Materials:
-
Hexahydrophthalic anhydride (1 mole equivalent)
-
Allyl alcohol (2.2 mole equivalents, slight excess to drive the reaction)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 mole equivalent)
-
Toluene (as solvent, to facilitate water removal)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add hexahydrophthalic anhydride, allyl alcohol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Continue reflux until no more water is collected.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Aqueous Wash: Further wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.
Potential Signaling Pathway Interactions
While this compound itself has not been extensively studied for its effects on specific cellular signaling pathways, related diallyl compounds (such as diallyl trisulfide from garlic) and other phthalates are known to interact with biological systems. Diallyl polysulfanes have been shown to modulate pathways involved in cellular stress and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] Phthalates as a class are also recognized as potential endocrine disruptors.[5]
The diagram below illustrates a simplified version of the MAPK/ERK pathway, which is a common target for xenobiotics and a crucial pathway in regulating cell proliferation, differentiation, and survival. External stimuli, potentially including metabolites of compounds like DAHHP, can trigger this cascade.
References
- 1. This compound | 13846-31-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties including boiling and melting points of diallyl hexahydrophthalate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of diallyl hexahydrophthalate, with a specific focus on its boiling and melting points. The information is compiled to support research and development activities where this compound's physical characteristics are of paramount importance.
Introduction
This compound (CAS No: 13846-31-6) is a colorless liquid characterized by the molecular formula C₁₄H₂₀O₄.[1][2] It is recognized for its applications in the production of polymers and resins, where it imparts excellent heat resistance and chemical stability.[1] These properties make it a crucial component in the manufacturing of various materials, including adhesives, coatings, and composites.[1]
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. These parameters are critical for handling, processing, and storage, as well as for predicting its behavior in various chemical and physical processes.
| Property | Value | Units | Conditions | Citations |
| Boiling Point | 330.6 | °C | at 760 mmHg | [1][2] |
| 130 | °C | at 101,325 Pa | [3] | |
| Melting Point | Not specified (exists as a liquid at room temperature) | °C | - | [1] |
| Density | 1.06 | g/cm³ | at 20°C | [1][2][3] |
| Refractive Index | 1.479 | - | - | [1][2] |
| Flash Point | 156.9 | °C | - | [1][2] |
| Vapor Pressure | 0.000165 | mmHg | at 25°C | [1][2] |
| 0.02 | Pa | at 25°C | [3] | |
| Water Solubility | 110 | mg/L | at 20°C | [3] |
| LogP | 3.54 | - | - | [3] |
| Molecular Weight | 252.31 | g/mol | - | [4][5] |
Experimental Protocols for Property Determination
The determination of physical properties such as boiling and melting points is fundamental to characterizing a chemical substance. Standard laboratory procedures are employed to ensure accuracy and reproducibility.
Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a substance like this compound, a common method for determining the boiling point is simple distillation.[7]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or oil bath) are required.
-
Procedure:
-
The liquid sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.
-
The flask is gently heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing.[8]
-
It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[6]
-
Melting Point Determination:
While this compound is a liquid at standard conditions, the determination of a melting point for solid organic compounds is a key indicator of purity.[6][9] A pure crystalline solid typically exhibits a sharp melting point over a narrow range (0.5-1°C).[6][9]
-
Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) and capillary tubes are used.[6][9]
-
Procedure:
-
A small amount of the solid sample is packed into a thin-walled capillary tube.[9]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[9]
-
The sample is heated slowly, typically at a rate of 1-2°C per minute, as it approaches the expected melting point.[7][9]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7]
-
Visualization of Physical State Transitions
The following diagram illustrates the logical relationship between the physical states of a substance as a function of temperature, relative to its melting and boiling points.
Caption: State transitions based on melting and boiling points.
References
- 1. Page loading... [guidechem.com]
- 2. chemnet.com [chemnet.com]
- 3. Diallylhexahydrophthalat | 13846-31-6 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. youtube.com [youtube.com]
- 8. noblesciencepress.org [noblesciencepress.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
Diallyl Hexahydrophthalate: A Technical Guide to its Role as a Crosslinkable Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl hexahydrophthalate (DAHP) is a crosslinkable monomer with potential applications in the synthesis of thermosetting resins. As a saturated alicyclic diester of allyl alcohol and hexahydrophthalic acid, its structure suggests utility in forming polymers with high thermal stability, excellent electrical insulation properties, and robust chemical resistance. This technical guide provides a comprehensive overview of the role of DAHP as a crosslinkable monomer, including its physicochemical properties, polymerization and crosslinking mechanisms, and potential performance characteristics.
Due to a notable scarcity of specific experimental data on this compound in publicly available literature, this guide will leverage data from its well-characterized aromatic analog, diallyl phthalate (DAP), to illustrate the fundamental principles of its polymerization and the expected properties of the resulting polymers. The structural similarities between DAHP and DAP, primarily the presence of two allyl functional groups, allow for informed analogies regarding reaction mechanisms and material performance. It is imperative, however, that the data presented for DAP is understood as a proxy, and further empirical research on DAHP is necessary for definitive characterization.
Physicochemical Properties of this compound
This compound is a colorless liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. These properties are crucial for understanding its behavior during storage, handling, and polymerization.
| Property | Value | Reference |
| CAS Number | 13846-31-6 | |
| Molecular Formula | C₁₄H₂₀O₄ | |
| Molecular Weight | 252.31 g/mol | |
| Density | 1.06 g/cm³ | |
| Boiling Point | 330.6 °C at 760 mmHg | |
| Flash Point | 156.9 °C | |
| Refractive Index | 1.479 | |
| Vapor Pressure | 0.000165 mmHg at 25 °C |
Polymerization and Crosslinking Mechanism
The polymerization of diallyl esters like DAHP proceeds via a free-radical mechanism, typically initiated by organic peroxides such as benzoyl peroxide or di-tert-butyl peroxide at elevated temperatures. The process is characterized by a unique mechanism involving intramolecular cyclization followed by intermolecular crosslinking, leading to a highly crosslinked, three-dimensional network structure.
The polymerization can be conceptualized in the following stages:
-
Initiation: The thermal decomposition of the initiator generates free radicals.
-
Propagation and Cyclization: A free radical attacks one of the allyl groups of a DAHP monomer, initiating polymerization. The resulting radical can then undergo an intramolecular cyclization reaction with the second allyl group on the same monomer to form a more stable cyclic radical. This cyclization is a key feature of diallyl ester polymerization and contributes to the properties of the final polymer.
-
Crosslinking: The cyclic radicals, as well as uncyclized propagating chains, can react with the allyl groups of other DAHP monomers or growing polymer chains. This intermolecular reaction leads to the formation of a crosslinked network.
-
Termination: The polymerization process is terminated by the combination or disproportionation of free radicals.
The following diagram illustrates the generalized polymerization and crosslinking mechanism for a diallyl ester monomer.
Properties of Analogous Poly(diallyl phthalate) Resins
Mechanical Properties of Poly(diallyl phthalate)
The mechanical properties of PDP are highly dependent on the formulation, including the type and amount of filler. The following table summarizes typical mechanical properties for unfilled and glass-filled PDP resins.
| Property | Unfilled PDP | Glass-Filled PDP |
| Tensile Strength (MPa) | 35 - 55 | 55 - 95 |
| Tensile Modulus (GPa) | 3.5 - 4.5 | 10 - 16 |
| Flexural Strength (MPa) | 60 - 90 | 110 - 165 |
| Flexural Modulus (GPa) | 3.5 - 4.8 | 10 - 17 |
| Compressive Strength (MPa) | 160 - 240 | 170 - 275 |
| Izod Impact Strength (J/m) | 10 - 20 | 320 - 800 |
Note: These values are typical ranges and can vary based on the specific grade of resin and curing conditions.
Thermal Properties of Poly(diallyl phthalate)
PDP resins are known for their excellent thermal stability and performance at elevated temperatures.
| Property | Value |
| Glass Transition Temperature (Tg) | 155 - 165 °C |
| Heat Deflection Temperature (°C) | 155 - 230 (at 1.82 MPa) |
| Continuous Use Temperature (°C) | 150 - 200 |
| Coefficient of Thermal Expansion (10⁻⁵ /°C) | 6 - 8 |
Note: The specific values can be influenced by the degree of cure and the presence of fillers.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and polymerization of a diallyl ester prepolymer, based on established methods for diallyl phthalate. These should be adapted and optimized for this compound.
Synthesis of this compound Monomer
Materials:
-
Hexahydrophthalic anhydride
-
Allyl alcohol
-
Toluene (as a solvent and for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a mechanical stirrer, combine hexahydrophthalic anhydride, a slight excess of allyl alcohol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound monomer.
-
The monomer can be further purified by vacuum distillation.
Free-Radical Polymerization to a Prepolymer
Materials:
-
This compound monomer
-
Initiator (e.g., benzoyl peroxide)
-
Solvent (e.g., toluene, optional for solution polymerization)
Procedure:
-
Charge the this compound monomer into a reaction vessel equipped with a stirrer, a thermometer, and an inert gas inlet.
-
If performing solution polymerization, add the solvent.
-
Under a nitrogen atmosphere, heat the monomer to the desired reaction temperature (e.g., 80-100 °C).
-
Dissolve the initiator in a small amount of the monomer or a suitable solvent and add it to the reaction vessel.
-
Maintain the temperature and continue the polymerization. The viscosity of the mixture will increase as the prepolymer forms.
-
The polymerization is carried out to a limited conversion (typically 20-30%) to avoid gelation. The reaction is stopped before the gel point is reached.
-
Cool the reaction mixture rapidly to quench the polymerization.
-
The resulting viscous solution contains the soluble prepolymer dissolved in the unreacted monomer. This mixture can be used directly for molding applications or the prepolymer can be isolated by precipitation in a non-solvent like methanol.
Curing of the Prepolymer to a Thermoset Resin
Materials:
-
This compound prepolymer (in monomer)
-
Additional initiator (e.g., tert-butyl peroxybenzoate for high-temperature curing)
-
Fillers (e.g., glass fibers, optional)
-
Mold release agent
Procedure:
-
Thoroughly mix the prepolymer syrup with the curing initiator and any desired fillers.
-
Apply a mold release agent to the surface of the mold.
-
Pour the resin mixture into the preheated mold.
-
Cure the resin under heat and pressure. A typical curing cycle might be 150-180 °C for several minutes to hours, depending on the part thickness and the specific initiator used.
-
After the initial cure in the mold, a post-curing step at a higher temperature (e.g., 160-200 °C) for several hours may be employed to ensure complete crosslinking and to maximize the thermal and mechanical properties of the final product.
The following diagram outlines the general experimental workflow for the synthesis and curing of a diallyl ester-based resin.
Potential Applications
Drawing parallels from the established uses of diallyl phthalate resins, polymers derived from this compound are expected to be suitable for applications demanding high performance under harsh conditions. The alicyclic nature of DAHP may offer advantages in terms of UV stability and flexibility over its aromatic counterpart. Potential applications include:
-
Electrical and Electronic Components: Due to their excellent electrical insulation properties and dimensional stability at high temperatures, DAHP-based resins could be used for connectors, insulators, switches, and encapsulating electronic components.
-
Laminates and Composites: When reinforced with fibers such as glass or carbon, DAHP polymers could form high-strength, lightweight composites for aerospace, automotive, and industrial applications.
-
Adhesives and Sealants: The crosslinked network structure can provide strong adhesion and excellent resistance to chemicals and heat, making it suitable for high-performance adhesives and sealants.
-
Coatings: DAHP-based coatings could offer superior durability, chemical resistance, and thermal stability for protective applications on various substrates.
Conclusion
This compound is a promising crosslinkable monomer for the development of high-performance thermosetting polymers. Its alicyclic structure, combined with the reactive allyl functionalities, suggests the potential for creating materials with a valuable combination of thermal stability, chemical resistance, and good electrical insulating properties. While a comprehensive experimental characterization of DAHP and its polymers is still needed, the extensive knowledge base for the analogous diallyl phthalate provides a strong foundation for future research and development. The experimental protocols and property data presented in this guide, largely based on this analogy, offer a starting point for scientists and engineers interested in exploring the potential of this compound in advanced material applications. Further research is encouraged to elucidate the specific polymerization kinetics of DAHP and to fully characterize the mechanical, thermal, and electrical properties of the resulting polymers.
IUPAC name for diallyl hexahydrophthalate.
An In-depth Technical Guide to Diallyl Hexahydrophthalate
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate .[1][2] It is also commonly known by other names such as 1,2-Cyclohexanedicarboxylic acid, di-2-propenyl ester and this compound.[3][4][5]
The chemical structure is characterized by a cyclohexane ring with two adjacent carboxylate groups, each esterified with an allyl group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 252.31 g/mol | [2][7] |
| Density | 1.06 g/cm³ at 20°C | [3][5][8] |
| Boiling Point | 330.6°C at 760 mmHg | [3][5] |
| Flash Point | 156.9°C | [3][5] |
| Vapor Pressure | 0.000165 mmHg at 25°C | [3][5] |
| Refractive Index | 1.479 | [3][5] |
| Water Solubility | 110 mg/L at 20°C | [4][8] |
| LogP | 3.54 | [4] |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound via the esterification of hexahydrophthalic anhydride with allyl alcohol. This protocol is adapted from general esterification procedures for similar compounds.
Materials:
-
Hexahydrophthalic anhydride
-
Allyl alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (as a solvent and for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add hexahydrophthalic anhydride (1 molar equivalent), allyl alcohol (2.5 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents). Add toluene to the flask.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Water.
-
Saturated sodium chloride solution (brine) to aid in phase separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene and excess allyl alcohol from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Biological Context and Applications in Drug Development
Phthalic acid esters (PAEs) are a broad class of compounds with diverse biological activities.[8] Some naturally occurring PAEs have been reported to exhibit allelopathic, antimicrobial, and insecticidal properties.[8] However, it is important to note that many synthetic PAEs are considered potential endocrine disruptors and may have adverse effects on aquatic organisms.[8]
Currently, there is limited specific information available in the public domain regarding the detailed biological signaling pathways or direct applications of this compound in drug development. Its relevance to the field would likely be as a plasticizer in medical devices or as a component in drug delivery systems, where its physical properties are of primary importance. Further research is needed to elucidate any specific pharmacological activity of this compound.
References
- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]
- 3. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]
- 4. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemnet.com [chemnet.com]
- 6. This compound | 13846-31-6 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Diallyl Hexahydrophthalate: A Technical Guide to Health, Safety, and Toxicity Data
Chemical and Physical Properties
Diallyl hexahydrophthalate is the diallyl ester of 1,2-Cyclohexanedicarboxylic acid.
| Property | Value | Reference |
| CAS Number | 13846-31-6, 7500-82-5 | [1][2] |
| Molecular Formula | C₁₄H₂₀O₄ | [2] |
| Molecular Weight | 252.31 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 330.6°C at 760 mmHg | [4] |
| Flash Point | 156.9°C | [4] |
| Density | 1.06 g/cm³ | [4] |
| Water Solubility | 110 mg/L at 20°C | [3] |
| LogP | 3.54 | [3] |
Toxicological Data Summary
The toxicological data presented below is primarily for diallyl phthalate and is used as a surrogate for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 891 mg/kg bw | [5] |
| LD50 | Rat (female) | Oral | 656 mg/kg bw | [5] |
| LD50 | Mouse (male) | Oral | 1070 mg/kg bw | [5] |
| LD50 | Mouse (female) | Oral | 1690 mg/kg bw | [5] |
| LD50 | Dog | Oral | ~800 mg/kg bw | [5] |
| LD50 | Rabbit | Dermal | 3300 mg/kg bw | [5] |
| LC50 | Rat (1-hour) | Inhalation | 8300 mg/m³ | [5] |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Non-irritating | [5][6] |
| Eye Irritation | Rabbit | Non-irritating | [5][6] |
| Skin Sensitization | Mouse | Positive (Local Lymph Node Assay) | [5][6] |
Repeated Dose Toxicity
| Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Rat | Gavage | 50 mg/kg bw/day (female) | 100 mg/kg bw/day (female) | Liver effects | [6] |
| Rat | Gavage | <50 mg/kg bw/day (male) | 50 mg/kg bw/day (male) | Liver effects | [6] |
Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Negative in most strains, weakly positive in one with activation | [6] |
| Umu Test | S. typhimurium | With and without | Negative | [6] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | [6] |
| Micronucleus Test | Mouse | In vivo | Negative | [6] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | [6] |
Carcinogenicity
A National Toxicology Program (NTP) bioassay on diallyl phthalate in rats resulted in a dose-dependent increase in chronic liver injury.[6] An increased incidence of mononuclear cell leukemia was observed in female rats at 100 mg/kg bw/day.[6]
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below. These protocols are for diallyl phthalate .
Acute Oral Toxicity (Rat) - Based on NTP Studies
-
Test Substance: Diallyl phthalate
-
Species: Fischer 344 rats
-
Vehicle: Corn oil
-
Administration: Gavage
-
Dose Levels: Varied to determine the LD50
-
Observation Period: 14 days
-
Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.
Skin Sensitization - Mouse Local Lymph Node Assay (LLNA) - OECD TG 429
-
Test Substance: Diallyl phthalate
-
Species: CBA/Ca mice
-
Vehicle: Acetone/olive oil (4:1)
-
Procedure:
-
A solution of the test substance at various concentrations (0.5%, 5%, and 50% w/v) is applied to the dorsum of each ear of the mice for three consecutive days.[6]
-
On day 5, a solution of ³H-methyl thymidine is injected intravenously.
-
Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared and incubated with trichloroacetic acid to precipitate cellular macromolecules.
-
The amount of incorporated radioactivity is measured by liquid scintillation counting.
-
-
Endpoint: The Stimulation Index (SI) is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[6]
Genotoxicity - Salmonella/Microsome Assay (Ames Test) - OECD TG 471
-
Test Substance: Diallyl phthalate
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Metabolic Activation: With and without a mammalian microsomal fraction (S9 mix) from induced rat liver.
-
Procedure:
-
The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.
-
The mixture is incorporated into a top agar and poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Endpoint: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is reproducible.
Signaling Pathways and Workflows
Potential Metabolic Pathway of Diallyl Phthalate
The metabolism of diallyl phthalate is expected to involve hydrolysis of the ester bonds to form monoallyl phthalate and allyl alcohol.[5] Allyl alcohol can be further metabolized.
Caption: Proposed metabolic pathway for diallyl phthalate.
Experimental Workflow for Skin Sensitization (LLNA)
The following diagram illustrates the workflow for the Local Lymph Node Assay.
Caption: Experimental workflow for the Mouse Local Lymph Node Assay.
Logical Relationship for Hazard Identification
This diagram illustrates the logic used in this guide to infer the potential hazards of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13846-31-6 [chemicalbook.com]
- 4. chemnet.com [chemnet.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Synonyms and alternative names for diallyl hexahydrophthalate.
This technical guide provides a comprehensive overview of diallyl hexahydrophthalate, including its nomenclature, physicochemical properties, and representative experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.
Synonyms and Alternative Names
This compound is known by several names in the scientific and commercial literature. A comprehensive list of its synonyms and identifiers is provided below:
-
IUPAC Name: bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate[1][2]
-
Alternative CAS Number: 7500-82-5[2]
-
EC Number: 237-580-1[1]
-
Common Synonyms:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₄ | [1][3] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 330.6 °C at 760 mmHg | [3] |
| Density | 1.06 g/cm³ | [3] |
| Flash Point | 156.9 °C | [3] |
| Refractive Index | 1.479 | [3] |
| Vapor Pressure | 0.000165 mmHg at 25 °C | [3] |
| LogP | 2.8 | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and analysis of this compound. The following sections provide representative protocols.
This protocol describes a general method for the synthesis of this compound through the Fischer esterification of hexahydrophthalic anhydride with allyl alcohol.
Materials:
-
Hexahydrophthalic anhydride
-
Allyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add hexahydrophthalic anhydride (1.0 eq), allyl alcohol (2.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
This protocol outlines a general method for the analysis of this compound using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MS or equivalent[5]
-
Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]
-
Injection Mode: Splitless
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject a small volume (e.g., 1 µL) of the sample or standard into the GC-MS system.
This protocol provides a general method for the analysis of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Prepare a series of calibration standards in the mobile phase.
Potential Applications and Biological Activity
This compound, as an allyl ester, is primarily used in the field of polymer chemistry. It can act as a cross-linking agent and a monomer for the production of thermosetting resins.[7] These resins are known for their excellent dimensional stability, heat resistance, and electrical insulating properties.[7]
The biological activity of this compound has not been extensively studied. However, related phthalate esters have been investigated for their toxicological profiles. Some phthalates are known to be endocrine disruptors and may have adverse effects on living organisms. For instance, studies on the related compound, diallyl phthalate, have shown that it can induce oxidative stress in aquatic plants.[8] Further research is needed to fully characterize the biological effects and potential metabolic pathways of this compound.
Mandatory Visualizations
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
This diagram outlines a typical analytical workflow for the quality control of synthesized this compound.
Caption: Analytical workflow for quality control of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 13846-31-6 [chemicalbook.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. redalyc.org [redalyc.org]
- 7. gantrade.com [gantrade.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Diallyl Hexahydrophthalate as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl hexahydrophthalate (DAHHP) as a crosslinking agent in polymer synthesis. The information is intended to guide researchers in utilizing DAHHP to develop novel polymers with tailored properties for a range of applications, including potential uses in the biomedical and pharmaceutical fields.
Introduction to this compound (DAHHP)
This compound (DAHHP) is a diallyl ester of hexahydrophthalic acid. Its chemical structure, featuring two allyl functional groups, makes it an effective crosslinking agent for polymers. Through free-radical polymerization, DAHHP can form a stable, three-dimensional polymer network, enhancing the thermal, mechanical, and chemical resistance of the resulting material. While direct data on DAHHP is limited in publicly available literature, its properties and applications can be largely inferred from its close analog, diallyl phthalate (DAP), and other diallyl esters.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C14H20O4 | [1][2] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.06 g/cm³ | [1] |
| Boiling Point | 330.6°C at 760 mmHg | [1] |
| Flash Point | 156.9°C | [1] |
Crosslinking Mechanism and Experimental Workflow
The crosslinking of polymers with DAHHP proceeds via a free-radical polymerization mechanism. The process is typically initiated by heat and/or the addition of a radical initiator.
Chemical Crosslinking Mechanism with DAHHP
The crosslinking process involves the opening of the double bonds in the allyl groups of DAHHP and the polymer chains, leading to the formation of a covalent network.
Caption: Free-radical crosslinking mechanism of an unsaturated polymer with DAHHP.
General Experimental Workflow for Polymer Crosslinking
The following diagram outlines a typical workflow for the preparation and characterization of a DAHHP-crosslinked polymer.
Caption: General experimental workflow for crosslinking polymers with DAHHP.
Experimental Protocols
The following protocols are generalized based on procedures for similar crosslinking agents and should be optimized for specific polymer systems.
Protocol for Crosslinking Unsaturated Polyester Resin with DAHHP
This protocol describes the preparation of a crosslinked unsaturated polyester (UP) resin, a common application for diallyl esters.
Materials:
-
Unsaturated polyester resin
-
This compound (DAHHP)
-
Benzoyl peroxide (BPO) or other suitable radical initiator
-
Cobalt(II) octoate or other suitable accelerator (optional)
-
Molds for sample casting
Procedure:
-
Preparation of the Resin Mixture:
-
In a suitable container, weigh the desired amount of unsaturated polyester resin.
-
Add the desired weight percentage of DAHHP to the resin. A common starting range is 10-50 wt% of the total resin weight.
-
Thoroughly mix the UP resin and DAHHP until a homogeneous solution is obtained. Gentle heating (40-50°C) can aid in dissolution.
-
-
Initiator and Accelerator Addition:
-
Add the radical initiator to the mixture. A typical concentration for BPO is 1-2 wt% of the total resin mass.
-
If using an accelerator like cobalt(II) octoate for room temperature curing, add it to the mixture at a concentration of approximately 0.1-0.5 wt%. Caution: Never mix initiator and accelerator directly as this can cause an explosive reaction.
-
Mix thoroughly to ensure even distribution of the initiator and accelerator.
-
-
Casting and Curing:
-
Pour the resin mixture into the desired molds.
-
For thermal curing, place the molds in an oven at a temperature between 80°C and 130°C. Curing time will vary from 1 to several hours depending on the temperature and initiator used.
-
For room temperature curing (with accelerator), allow the samples to cure for 24 hours.
-
-
Post-Curing:
-
To ensure complete crosslinking and enhance mechanical properties, a post-curing step is recommended.
-
Heat the cured samples at a temperature slightly above their glass transition temperature for 2-4 hours.
-
Effects of DAHHP on Polymer Properties (Data from Analogues)
While specific quantitative data for DAHHP is scarce, the following tables summarize the expected effects on polymer properties based on data from its analogue, diallyl phthalate (DAP), and other diallyl esters.
Mechanical Properties
Increasing the concentration of the crosslinking agent generally leads to a more rigid and less flexible material.
| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (neat polymer) | Varies with polymer | Varies with polymer | Varies with polymer |
| 10 | Expected to Increase | Expected to Decrease | Expected to Increase |
| 20 | Expected to Increase further | Expected to Decrease further | Expected to Increase further |
| 30 | May plateau or decrease due to brittleness | Expected to be low | Expected to be high |
Note: This is a generalized trend. Actual values will depend on the base polymer and curing conditions.
Thermal Properties
Crosslinking significantly enhances the thermal stability of polymers.
| Crosslinker Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| 0 (neat polymer) | Varies with polymer | Varies with polymer |
| 10 | Expected to Increase | Expected to Increase |
| 20 | Expected to Increase further | Expected to Increase further |
| 30 | Expected to show significant increase | Expected to show significant increase |
Based on studies with diallyl phthalate, which show good thermal stability up to around 340°C.
Swelling Behavior
The degree of swelling in a solvent is inversely proportional to the crosslink density.
| Crosslinker Concentration (wt%) | Swelling Ratio in Toluene (%) |
| 10 | Expected to be relatively high |
| 20 | Expected to decrease |
| 30 | Expected to be significantly lower |
Swelling ratio is calculated as ((Ws - Wd) / Wd) x 100, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.
Applications in Drug Development
The use of diallyl esters in biomedical applications is an emerging area of research.[3] While DAHHP itself has not been extensively studied for these purposes, polymers crosslinked with similar diallyl compounds, such as diallyl tartrate, have shown promise due to their biocompatibility and biodegradability.[1]
Potential for Controlled Drug Delivery
Crosslinked polymer networks can be used to create matrices for the controlled release of therapeutic agents. The release rate can be tuned by adjusting the crosslink density, which is controlled by the concentration of DAHHP.
References
- 1. Diallyl tartrate as a multifunctional monomer for bio-polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Free-Radical Polymerization of Diallyl Hexahydrophthalate (DAHHP)
Introduction
Diallyl hexahydrophthalate (DAHHP) is a diallyl ester monomer with two unsaturated allyl groups, making it suitable for free-radical polymerization to form highly crosslinked thermosetting polymers. These polymers are of interest for applications requiring high thermal stability, chemical resistance, and excellent electrical insulating properties. The polymerization of diallyl monomers like DAHHP is characterized by a complex reaction mechanism involving cyclization, branching, and crosslinking. The reaction is typically carried out only to a limited conversion (e.g., up to 25%) to produce a soluble, thermoplastic prepolymer, which can then be molded and fully cured in a second stage.[1] This document provides detailed protocols for the free-radical polymerization of DAHHP, adapted from established methods for the structurally similar diallyl phthalate (DAP), intended for researchers in materials science and polymer chemistry.
General Principles of Diallyl Monomer Polymerization
The free-radical polymerization of diallyl monomers like DAHHP proceeds via a chain-growth mechanism involving several key steps: initiation, propagation, and termination.[2][3] However, the presence of two allyl groups introduces additional complexities, namely intramolecular cyclization and intermolecular crosslinking.
-
Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide or an azo compound) by heat or light to generate free radicals.[4] These radicals then react with a DAHHP monomer to form an initiated monomer radical.
-
Propagation: The newly formed radical adds to subsequent monomer molecules, extending the polymer chain.
-
Chain Transfer: A significant characteristic of allyl monomers is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule. This terminates the growing chain and creates a new, less reactive allyl radical, which can slow the overall polymerization rate.[5]
-
Cyclization vs. Crosslinking: The pendant allyl group on a growing polymer chain can either react with another polymer chain (intermolecular reaction), leading to crosslinking and gelation, or it can react with the radical center on the same chain (intramolecular reaction), forming a cyclic structure.[6][7] Cyclization consumes double bonds without contributing to network formation.[6] The tendency for cyclization is a critical factor influencing the properties of the resulting polymer and the gel point.[8]
-
Termination: The growing chains are terminated by combination or disproportionation reactions.[3]
Below is a diagram illustrating the key pathways in the free-radical polymerization of a diallyl monomer.
References
- 1. osti.gov [osti.gov]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. uvebtech.com [uvebtech.com]
- 4. From http [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Polymerization of diallyl phthalate | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Unsaturated Polyester Resins with Diallyl Hexahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation of unsaturated polyester resins (UPRs) incorporating diallyl hexahydrophthalate. This document is intended for professionals in research and development seeking to explore the synthesis, curing, and characterization of these specialized thermosetting polymers.
Introduction
Unsaturated polyester resins are versatile thermosetting polymers widely used in composites, coatings, and biomedical applications.[1][2] Their properties can be tailored by carefully selecting the constituent monomers. This document focuses on formulations incorporating hexahydrophthalic anhydride as a saturated dicarboxylic acid and a diallyl ester, specifically this compound, as the reactive monomer for crosslinking.
The use of hexahydrophthalic anhydride can impart improved flexibility and weather resistance compared to its aromatic counterpart, phthalic anhydride. Diallyl esters, such as diallyl phthalate, are known to offer lower volatility and shrinkage during curing compared to styrene, the most common reactive monomer.[3][4] While direct literature on this compound as a reactive monomer is limited, its synthesis and application can be inferred from established principles of polyester chemistry and the known behavior of analogous compounds.
Materials and Equipment
Materials:
-
Unsaturated Dicarboxylic Acid/Anhydride: Maleic anhydride
-
Saturated Dicarboxylic Acid/Anhydride: Hexahydrophthalic anhydride
-
Glycol: Propylene glycol, Diethylene glycol
-
Reactive Monomer: this compound (synthesis protocol provided below) or Diallyl phthalate as a commercially available analogue.[5]
-
Initiator: Methyl ethyl ketone peroxide (MEKP), Benzoyl peroxide (BPO)[3]
-
Accelerator/Promoter: Cobalt naphthenate, Cobalt octoate, Dimethylaniline (DMA)[6]
-
Inhibitor: Hydroquinone
-
Solvents: Acetone, Styrene (for comparative studies)
Equipment:
-
Glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser for distillation
-
Heating mantle
-
Vacuum pump
-
Viscometer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for mechanical property analysis
-
Fourier-Transform Infrared (FTIR) Spectrometer
Experimental Protocols
Synthesis of the Unsaturated Polyester Backbone
This protocol describes a two-stage melt condensation polymerization process.
Procedure:
-
Charging the Reactor: Charge the reactor with the desired molar ratios of maleic anhydride, hexahydrophthalic anhydride, and the selected glycol (e.g., propylene glycol). A typical starting ratio could be 1:1:2.2 for unsaturated anhydride: saturated anhydride: glycol.
-
First Stage Reaction (Esterification):
-
Heat the mixture under a nitrogen blanket to approximately 150-160°C with continuous stirring.
-
Water will begin to distill off as the esterification reaction proceeds.
-
Gradually increase the temperature to 190-200°C over 2-3 hours.
-
-
Second Stage Reaction (Polycondensation):
-
Once the rate of water distillation slows, apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Monitor the reaction by periodically measuring the acid value of the resin. The reaction is typically considered complete when the acid value drops below 50 mg KOH/g.
-
-
Cooling and Inhibition:
-
Once the desired acid value is reached, cool the reactor to below 100°C.
-
Add a small amount of inhibitor (e.g., 100-200 ppm of hydroquinone) to prevent premature gelation.
-
Formulation with this compound
-
Dilution: While the unsaturated polyester is still warm and in a liquid state (around 80-90°C), slowly add the this compound reactive monomer with gentle stirring. The typical concentration of the reactive monomer is between 30-50% by weight of the final resin solution.
-
Homogenization: Continue stirring until a homogenous, clear resin solution is obtained.
-
Storage: Store the formulated resin in a sealed, dark container at a cool temperature.
Curing of the Formulated Resin
The curing process involves the free-radical copolymerization of the unsaturated sites in the polyester backbone with the this compound monomer.[6]
Room Temperature Curing:
-
Accelerator Addition: To 100 parts of the formulated resin, add 0.1 to 0.5 parts of a cobalt-based accelerator (e.g., cobalt naphthenate, 6% solution) and mix thoroughly.
-
Initiator Addition: Just before application, add 1 to 2 parts of MEKP initiator and mix vigorously.
-
Application and Curing: The resin will start to gel within a specific timeframe (gel time) and will gradually harden. Full cure is typically achieved within 24-48 hours at room temperature.
High-Temperature Curing:
-
Initiator Addition: To 100 parts of the formulated resin, add 1 to 2 parts of a peroxide initiator with a higher decomposition temperature, such as benzoyl peroxide.
-
Curing Cycle: Place the resin in a mold and heat it in an oven or press at a temperature between 80°C and 120°C. The curing time will depend on the temperature and the specific formulation.[3]
Data Presentation
The following tables present representative data for unsaturated polyester resins. It is important to note that these values are illustrative and will vary depending on the precise formulation and curing conditions.
Table 1: Typical Physical Properties of Liquid Unsaturated Polyester Resins
| Property | Typical Value |
| Viscosity (at 25°C) | 200 - 1000 cP |
| Acid Value | < 50 mg KOH/g |
| Specific Gravity | 1.10 - 1.20 |
| Monomer Content | 30 - 50% |
Table 2: Representative Mechanical Properties of Cured Unsaturated Polyester Resins
| Property | Styrene-cured UPR | Diallyl Phthalate-cured UPR (analogue) |
| Tensile Strength | 40 - 80 MPa | 30 - 60 MPa |
| Tensile Modulus | 2.0 - 4.0 GPa | 2.5 - 4.5 GPa |
| Flexural Strength | 70 - 130 MPa | 60 - 110 MPa |
| Flexural Modulus | 2.5 - 4.5 GPa | 3.0 - 5.0 GPa |
| Elongation at Break | 1 - 5% | 1 - 3% |
Table 3: Representative Thermal Properties of Cured Unsaturated Polyester Resins
| Property | Styrene-cured UPR | Diallyl Phthalate-cured UPR (analogue) |
| Glass Transition Temperature (Tg) | 80 - 150°C | 100 - 160°C |
| Heat Deflection Temperature (HDT) | 60 - 120°C | 80 - 150°C |
Visualizations
The following diagrams illustrate the key processes and relationships in the formulation of unsaturated polyester resins.
Caption: Workflow for the synthesis of an unsaturated polyester resin.
Caption: Simplified schematic of the free-radical curing mechanism.
Caption: Hierarchical relationship of components in the formulated resin.
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. kompozit.org.tr [kompozit.org.tr]
- 3. US4507432A - Curing method for unsaturated polyester resin - Google Patents [patents.google.com]
- 4. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 6. The curing process of unsaturated polyester resins | Resitan [resitan.net]
Application Notes and Protocols: The Use of Diallyl Hexahydrophthalate in Polyvinyl Chloride (PVC) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Diallyl Hexahydrophthalate (DAHHP) in PVC
While the modification of Polyvinyl Chloride (PVC) with various additives is a well-established field, the specific use of this compound (DAHHP) is not widely documented in publicly available literature. Based on its chemical structure, which features a saturated cyclohexane ring similar to modern non-phthalate plasticizers and two reactive allyl groups, DAHHP is expected to exhibit a dual-functionality. Initially, during blending, it may act as a plasticizer, increasing the free volume between PVC chains. However, upon thermal processing, the reactive allyl groups are likely to undergo crosslinking, forming a rigid, three-dimensional network within the PVC matrix.
This is in contrast to conventional plasticizers like Dioctyl Terephthalate (DOTP), which are non-reactive and solely increase flexibility. The closest functional analogue to DAHHP in PVC modification is diallyl phthalate (DAP). DAP is known to function as a crosslinking agent or a "reactive plasticizer," where it initially improves processability before curing into a rigid structure that enhances thermal stability, solvent resistance, and hardness.[1][2][3][4]
These application notes will, therefore, treat DAHHP as a potential reactive crosslinking agent for PVC, drawing parallels from data on DAP and comparing its hypothetical effects to those of a standard, non-reactive plasticizer, DOTP. The provided protocols are designed to evaluate both the initial plasticizing effects and the final properties of the crosslinked material.
Comparative Data on PVC Modification
To understand the potential effects of DAHHP, it is useful to compare the properties of unmodified PVC, PVC plasticized with a non-reactive plasticizer (DOTP), and PVC modified with a reactive diallyl monomer (DAP). The following tables summarize typical data found in the literature.
Table 1: Comparison of Mechanical Properties of Modified PVC
| Property | Unmodified PVC (uPVC) | PVC + DOTP (40 phr) | PVC + DAP |
| Tensile Strength (MPa) | 47 | ~20-25 | 28 |
| Elongation at Break (%) | 58 | >300 | 31 |
| Elastic Modulus (GPa) | 3.7 | Significantly Lower | 13 |
| Hardness (Shore A/D) | ~85 (Shore D) | ~80-95 (Shore A) | High (Thermoset) |
Data compiled from multiple sources for illustrative purposes.[5][6][7][8][9][10]
Table 2: Comparison of Thermal Properties of Modified PVC
| Property | Unmodified PVC (uPVC) | PVC + DOTP (40 phr) | PVC + DAP |
| Glass Transition Temp. (Tg, °C) | ~85 | ~30-40 | 150 |
| Heat Deflection Temp. (°C at 1.82 MPa) | 69 | Lower than uPVC | 160 |
| Thermal Stability | Moderate | Good | Excellent |
| Volatility/Migration | N/A | Low | Very Low (Covalently bonded) |
Data compiled from multiple sources for illustrative purposes.[6][7][11][12][13][14][15]
Conceptual Distinction: Plasticization vs. Crosslinking
The primary mechanism of a traditional plasticizer versus a reactive crosslinking agent like DAHHP is fundamentally different. The following diagram illustrates this conceptual relationship.
Caption: Conceptual difference between plasticization and crosslinking in PVC.
Experimental Protocols
The following protocols are designed to comprehensively evaluate the effects of this compound (DAHHP) on PVC.
Protocol for Sample Preparation: Compounding and Molding
Objective: To prepare standardized samples of PVC compounded with DAHHP for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DAHHP)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Processing aid (optional)
-
Two-roll mill
-
Hydraulic hot press
-
Standard molds for tensile bars and other specimens
Procedure:
-
Pre-mixing: In a high-speed mixer, blend 100 parts per hundred resin (phr) of PVC powder with the desired amount of thermal stabilizer (e.g., 3 phr).
-
Addition of DAHHP: Slowly add the desired concentration of DAHHP (e.g., 10, 20, 30, 40 phr) to the pre-mixed powder while continuing to mix until a homogeneous dry blend is obtained.
-
Milling: Transfer the dry blend to a two-roll mill preheated to a temperature suitable for PVC processing (e.g., 160-175°C).
-
Compounding: Continuously pass the material through the mill rolls until a uniform, fused sheet is formed. This process typically takes 5-10 minutes.
-
Molding: Cut the compounded sheet into appropriate sizes for the mold. Place the pieces in a preheated mold in the hydraulic press.
-
Compression Molding: Apply pressure (e.g., 10 MPa) at the molding temperature (e.g., 170-180°C) for a specified time (e.g., 5-10 minutes) to allow for curing/crosslinking.
-
Cooling: Cool the mold under pressure to below the glass transition temperature of the material before demolding the finished specimens.
Protocol for Mechanical Property Testing
Objective: To evaluate the effect of DAHHP on the mechanical properties of PVC.
Apparatus:
-
Universal Testing Machine (UTM)
-
Durometer (Shore A and/or Shore D)
Procedure:
-
Tensile Testing (ASTM D638):
-
Condition the molded dumbbell-shaped specimens for at least 24 hours at standard conditions (23°C, 50% relative humidity).
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the tensile strength at break and the elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Place the molded sample on a flat, hard surface.
-
Press the durometer indenter firmly into the sample, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value from the dial within 1-2 seconds of contact.
-
Take multiple readings at different locations on the sample and average the results.
-
Protocol for Thermal Analysis
Objective: To determine the effect of DAHHP on the thermal properties of PVC, such as glass transition temperature (Tg) and thermal stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
DSC for Glass Transition Temperature (ASTM D3418):
-
Weigh a small sample (5-10 mg) of the modified PVC into a DSC pan and seal it.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from room temperature to 200°C at 10°C/min to erase thermal history.
-
Cool to -50°C at 10°C/min.
-
Heat again to 200°C at 10°C/min.
-
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan. A significant increase in Tg compared to unplasticized PVC would indicate crosslinking.
-
-
TGA for Thermal Stability (ASTM E1131):
-
Weigh a sample (10-20 mg) into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset temperature of degradation (e.g., T5%, the temperature at which 5% weight loss occurs) is a measure of thermal stability.
-
Protocol for Determination of Gel Content (Crosslinking)
Objective: To quantify the degree of crosslinking in the DAHHP-modified PVC.
Materials:
-
Soxhlet extraction apparatus
-
Tetrahydrofuran (THF) or other suitable solvent for PVC
-
Analytical balance
-
Drying oven
-
Wire mesh cage (200 mesh or finer)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the cured DAHHP-modified PVC (W_initial), approximately 0.5-1.0 g. Place it inside the pre-weighed wire mesh cage.
-
Extraction: Place the cage containing the sample into the Soxhlet extractor. Fill the boiling flask with THF.
-
Reflux: Heat the solvent to reflux and continue the extraction for a minimum of 24 hours to ensure all soluble (un-crosslinked) polymer is removed.
-
Drying: Carefully remove the cage and dry the remaining insoluble sample in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
Calculation: Calculate the gel content as a percentage:
-
Gel Content (%) = (W_final / W_initial) * 100
-
Experimental and Logic Workflow Diagrams
The following diagrams illustrate the workflow for evaluating a reactive additive in PVC and the logical relationship between its properties.
Caption: Experimental workflow for evaluating DAHHP in PVC.
Caption: Logical relationship of DAHHP's structure to its effects in PVC.
References
- 1. nbinno.com [nbinno.com]
- 2. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. Cross-linking agent &plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride|Ethyl sulfonyl chloride|Allyl sulfonyl chloride|Butyl chloride -Shouguang Nuomeng Chemical Co., Ltd. [nuomengchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diallyl Phthalate (DAP) :: MakeItFrom.com [makeitfrom.com]
- 7. UPVC vs. DAP :: MakeItFrom.com [makeitfrom.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. yuanlongchem.com [yuanlongchem.com]
- 12. alvina.uz [alvina.uz]
- 13. nbinno.com [nbinno.com]
- 14. gec.com.tr [gec.com.tr]
- 15. PVC-P: Polyvinylchloride (with plasticizer) - NETZSCH Polymers [polymers.netzsch.com]
Curing Protocols for Diallyl Hexahydrophthalate (DAHHP) Resins with Initiators: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the curing of diallyl hexahydrophthalate (DAHHP) resins using thermal and UV-initiated processes. The information is intended to guide researchers in the formulation and processing of DAHHP for a variety of applications, including those in the biomedical and drug development fields where precision and material integrity are paramount.
Introduction to this compound (DAHHP) Resins
This compound (DAHHP) is a thermosetting allyl ester resin known for its excellent electrical insulation properties, dimensional stability, and chemical resistance. These properties make it a candidate for specialized applications, including the encapsulation of electronic components and, potentially, in the fabrication of medical devices or drug delivery systems where a stable, inert matrix is required.[1][2] The curing process, or polymerization, of DAHHP is critical in determining the final properties of the material and is typically initiated by thermal decomposition of organic peroxides or by photo-cleavage of photoinitiators under UV radiation.
Thermal Curing Protocols
Thermal curing is a widely used method for polymerizing DAHHP resins, relying on the heat-induced decomposition of a peroxide initiator to generate free radicals. The choice of initiator and the curing temperature profile are critical parameters that dictate the cure kinetics and the final properties of the thermoset.
Common Peroxide Initiators
Several organic peroxides can be used to initiate the polymerization of DAHHP. The selection of an initiator is primarily based on its decomposition temperature, which should be compatible with the desired curing temperature and the processing window of the resin formulation.
| Initiator | Chemical Name | Typical Curing Temperature Range (°C) |
| BPO | Benzoyl Peroxide | 80 - 120 |
| DCP | Dicumyl Peroxide | 120 - 170 |
| TBPB | tert-Butyl Peroxybenzoate | 120 - 160 |
Experimental Protocol: Thermal Curing of DAHHP with Dicumyl Peroxide (DCP)
This protocol describes a general procedure for the thermal curing of a DAHHP resin formulation using dicumyl peroxide as the initiator.
Materials:
-
This compound (DAHHP) monomer/prepolymer
-
Dicumyl Peroxide (DCP)
-
Solvent (e.g., acetone, for cleaning)
-
Mold release agent
Equipment:
-
Analytical balance
-
Mixing vessel (glass or stainless steel)
-
Mechanical stirrer or vortex mixer
-
Vacuum oven or desiccator
-
Programmable oven or hot press
-
Molds (e.g., aluminum, steel)
Procedure:
-
Preparation of the Resin Formulation:
-
Accurately weigh the desired amount of DAHHP resin into a clean mixing vessel.
-
Weigh the dicumyl peroxide initiator. A typical concentration range is 1-3% by weight of the resin.
-
Add the DCP to the DAHHP resin and mix thoroughly until the initiator is completely dissolved. For solid peroxides, gentle warming (e.g., to 40-50°C) may be necessary to facilitate dissolution. Avoid excessive heating to prevent premature curing.
-
Degas the mixture under vacuum (e.g., in a vacuum oven or desiccator) to remove any entrapped air bubbles, which can cause voids in the cured product.
-
-
Molding and Curing:
-
Apply a suitable mold release agent to the surfaces of the mold to prevent adhesion of the cured resin.
-
Carefully pour the degassed resin mixture into the preheated mold.
-
Place the filled mold in a programmable oven or hot press.
-
Execute the curing cycle. A typical two-stage curing cycle for a DCP-initiated DAHHP resin is as follows:
-
Initial Cure: Heat to 120-130°C and hold for 1-2 hours. This allows for a controlled gelation and initial polymerization.
-
Post-Cure: Increase the temperature to 150-160°C and hold for 2-4 hours. The post-curing step is crucial for completing the polymerization, maximizing the crosslink density, and achieving optimal mechanical and thermal properties.[3][4]
-
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature to minimize thermal stresses in the cured part.
-
-
Demolding and Characterization:
-
Once cooled, carefully remove the cured DAHHP part from the mold.
-
The cured resin can then be characterized for its physical and mechanical properties, such as hardness, glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC), and thermal stability using Thermogravimetric Analysis (TGA).
-
Quantitative Data on Initiator Concentration and Cure Properties
The concentration of the initiator has a significant impact on the curing process and the final properties of the DAHHP resin. The following table summarizes the expected trends based on studies of similar allyl resin systems.
| Initiator Concentration (wt%) | Effect on Curing Time | Effect on Exotherm Peak | Effect on Glass Transition Temperature (Tg) | Potential Issues |
| Low (e.g., <1%) | Longer | Lower | May be lower due to incomplete cure | Incomplete polymerization, lower crosslink density |
| Optimal (e.g., 1-3%) | Moderate | Controlled | Maximized | - |
| High (e.g., >3%) | Shorter | Higher | May decrease due to plasticization by initiator fragments | Risk of uncontrolled, rapid polymerization, internal stresses |
UV Curing Protocols
UV curing offers several advantages over thermal curing, including faster cure speeds, lower energy consumption, and reduced processing temperatures, which is beneficial for thermally sensitive substrates. The process involves the use of a photoinitiator that generates free radicals upon exposure to UV light.
Common Photoinitiators for Allyl Resins
The choice of photoinitiator depends on the spectral output of the UV lamp and the thickness of the sample to be cured. For clear DAHHP resins, a variety of photoinitiators can be effective.
| Photoinitiator Type | Example | Absorption Wavelength Range (nm) | Key Features |
| α-Hydroxyketones | 1-hydroxy-cyclohexyl-phenyl-ketone | 240-330 | Good for surface cure, low yellowing.[5] |
| Bisacylphosphine Oxides (BAPO) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 350-420 | Excellent for through-cure of thicker sections and pigmented systems.[5] |
Experimental Protocol: UV Curing of DAHHP with a BAPO Photoinitiator
This protocol provides a general procedure for the UV curing of a DAHHP resin film or coating.
Materials:
-
This compound (DAHHP) monomer/prepolymer
-
BAPO photoinitiator (e.g., Irgacure 819)
-
Substrate (e.g., glass slide, polymer film)
Equipment:
-
Analytical balance
-
Mixing vessel
-
Vortex mixer or ultrasonic bath
-
Film applicator or spin coater
-
UV curing system (e.g., mercury arc lamp or UV LED with appropriate wavelength output)
-
UV radiometer
Procedure:
-
Formulation and Sample Preparation:
-
Prepare the DAHHP resin with 0.5-2% by weight of the BAPO photoinitiator.[5] Ensure complete dissolution, using an ultrasonic bath if necessary.
-
Apply a thin film of the resin formulation onto the substrate using a film applicator or spin coater to achieve a controlled thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
Expose the sample to UV radiation. The required UV dose will depend on the film thickness, photoinitiator concentration, and the specific UV source. A typical starting point would be a UV intensity of 50-100 mW/cm² for an exposure time of 30-120 seconds.
-
Monitor the cure progression. The surface should become tack-free upon sufficient UV exposure.
-
-
Post-Curing and Characterization:
-
For some applications, a post-cure step involving gentle heating (e.g., 80-100°C for 30-60 minutes) may be beneficial to enhance the final cure properties.
-
Characterize the cured film for properties such as hardness (pencil hardness or nanoindentation), adhesion, and solvent resistance.
-
Visualization of Experimental Workflows
Thermal Curing Workflow
Caption: Workflow for thermal curing of DAHHP resin.
UV Curing Workflow
Caption: Workflow for UV curing of DAHHP resin.
Relevance to Drug Development Professionals
While DAHHP is not a conventional material in drug formulation, its properties as a stable, crosslinked polymer offer potential in related biomedical applications.[1][2] The allyl functionality present in DAHHP can also be a site for further chemical modification.[6]
-
Medical Device Components: The excellent dimensional stability and electrical insulating properties of cured DAHHP make it suitable for components in medical electronics or diagnostic devices.
-
Encapsulation and Coatings: The inert nature of the cured resin could be leveraged for the encapsulation of sensitive biological materials or as a protective coating on implantable devices.
-
Microfluidics: UV-curable DAHHP formulations could be explored for the rapid prototyping of microfluidic devices for drug screening or diagnostic assays.
The protocols provided here serve as a foundation for researchers to explore the potential of DAHHP in these and other novel applications within the biomedical and pharmaceutical sciences. Careful optimization of the curing process is essential to achieve the desired material properties for any specific application.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]
Application Notes and Protocols for the Characterization of Diallyl Hexahydrophthalate (DAHHP) Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for characterizing diallyl hexahydrophthalate (DAHHP) polymers. The protocols detailed below are based on established techniques for the closely related diallyl phthalate (DAP) polymers, which serve as a reliable proxy for DAHHP analysis.
Overview of Analytical Techniques
A multi-faceted approach is essential for the comprehensive characterization of DAHHP polymers, encompassing their chemical structure, molecular weight distribution, thermal properties, and morphology. The primary analytical techniques employed are:
-
Spectroscopy (FTIR and NMR): To confirm the chemical structure, identify functional groups, and monitor the curing process.
-
Chromatography (SEC/GPC): To determine the molecular weight averages and molecular weight distribution of the prepolymer.
-
Thermal Analysis (DSC, TGA, and DMA): To investigate the curing behavior, thermal stability, glass transition temperature, and viscoelastic properties.
-
Microscopy (SEM and TEM): To examine the morphology of the cured polymer and its composites.
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy for Curing Analysis
FTIR spectroscopy is a powerful tool for monitoring the polymerization (curing) of DAHHP resins by tracking the disappearance of the allyl group's carbon-carbon double bond.[1]
Protocol:
-
Sample Preparation:
-
For uncured resin, place a small drop of the liquid prepolymer between two potassium bromide (KBr) discs.
-
For cured polymer, a thin film can be cast or a small piece of the bulk material can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[1]
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Analysis:
-
Monitor the decrease in the absorbance peak corresponding to the C=C stretching vibration of the allyl group (typically around 1645 cm⁻¹).
-
An internal standard, such as the carbonyl C=O stretching peak (around 1720 cm⁻¹), can be used for normalization.[2]
-
The degree of cure can be quantified by comparing the ratio of the allyl peak to the internal standard peak before and after curing.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the DAHHP monomer and prepolymer.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the DAHHP sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: Room temperature.
-
-
Analysis:
-
Characteristic peaks for the allyl protons will be observed in the range of 5-6 ppm.
-
The protons on the cyclohexane ring will appear further upfield.
-
Integration of the peak areas can be used to confirm the ratio of different types of protons in the molecule.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Determination
SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the DAHHP prepolymer.[3]
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the DAHHP prepolymer in the mobile phase to a concentration of approximately 1 mg/mL.[4]
-
If the polymer is in a filled resin, extract the polymer using a suitable solvent like tetrahydrofuran (THF), followed by filtration through a 0.45 µm filter to remove the filler.[3]
-
-
Instrumentation and Conditions:
-
System: A standard GPC/SEC system with a refractive index (RI) detector. A multi-angle laser light scattering (MALLS) detector can provide absolute molecular weight determination.[5]
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based columns).[3]
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent. The addition of a small amount of an acid, like 0.05 wt% maleic acid, can help to prevent solute adsorption.[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 35-40 °C) to ensure good solubility and reduce viscosity.
-
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[5]
-
Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Thermal Analysis
DSC is used to determine the curing temperature, heat of reaction (exotherm), and the glass transition temperature (Tg) of the cured polymer.[6]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the DAHHP prepolymer into an aluminum DSC pan.
-
Instrument Parameters:
-
Atmosphere: Inert, typically nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Program (for curing): Heat from room temperature to a temperature above the curing exotherm (e.g., 250 °C).
-
Temperature Program (for Tg of cured polymer):
-
Heat the sample through the curing exotherm to ensure complete curing.
-
Cool the sample rapidly to below the expected Tg.
-
Reheat the sample at the same heating rate to observe the glass transition.
-
-
-
Analysis:
-
The curing process will be visible as an exothermic peak. The onset and peak temperatures provide information about the curing reaction.
-
The area under the exotherm is proportional to the heat of reaction.
-
The glass transition will appear as a step-change in the heat flow curve during the second heating scan.
-
TGA is used to evaluate the thermal stability and decomposition profile of the cured DAHHP polymer.[6]
Protocol:
-
Sample Preparation: Place 10-20 mg of the cured DAHHP polymer in a TGA pan.
-
Instrument Parameters:
-
Atmosphere: Inert (nitrogen) or oxidative (air), with a flow rate of 50-100 mL/min.
-
Heating Rate: A typical heating rate is 10 or 20 °C/min.
-
Temperature Range: Heat from room temperature to a temperature where complete decomposition occurs (e.g., 600-800 °C).
-
-
Analysis:
-
The TGA thermogram will show the weight loss of the sample as a function of temperature.
-
The onset of decomposition is a measure of the thermal stability of the polymer.
-
The temperatures at which 5% or 10% weight loss occurs are often reported for comparison.
-
Data Presentation
Quantitative Data Summary
| Property | Analytical Technique | Typical Values for Diallyl Phthalate (DAP) Prepolymers | Reference |
| Weight-Average Molecular Weight (Mw) | SEC/GPC | 10,000 - 40,000 g/mol | [7] |
| Number-Average Molecular Weight (Mn) | SEC/GPC | 5,000 - 15,000 g/mol | [7] |
| Polydispersity Index (PDI) | SEC/GPC | 1.9 - 40.2 | [7] |
| Glass Transition Temperature (Tg) of Cured Resin | DSC | ~155 °C | [6] |
| Decomposition Temperature (in N₂) | TGA | Onset ~300-350 °C | [6] |
| Mechanical Property | Analytical Technique | Typical Values for DAP Composites | Reference |
| Tensile Strength | Tensile Testing | 40-60 MPa | [6] |
| Flexural Strength | Flexural Testing | 80-120 MPa | [6] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of DAHHP polymers.
Caption: Workflow for the characterization of DAHHP polymers.
References
- 1. niom.no [niom.no]
- 2. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. lcms.cz [lcms.cz]
- 5. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
Application Notes and Protocols: Diallyl Hexahydrophthalate in Adhesives and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl hexahydrophthalate (DAHP) in the formulation of high-performance adhesives and coatings. The information is intended to guide researchers and professionals in developing and evaluating DAHP-based materials for a variety of applications.
Introduction to this compound (DAHP)
This compound (CAS No: 13846-31-6) is a versatile monomer belonging to the class of diallyl esters.[1] It is a colorless liquid known for its excellent thermal stability and chemical resistance, making it a valuable component in the formulation of thermosetting resins for demanding applications.[2] Unlike its aromatic analogue, diallyl phthalate (DAP), the hydrogenated ring structure of DAHP imparts distinct properties to the resulting polymers, including improved flexibility and weathering resistance. DAHP polymerizes via a free-radical mechanism, typically initiated by peroxides at elevated temperatures or by UV radiation in the presence of a suitable photoinitiator.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₄ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| CAS Number | 13846-31-6 | [1] |
Applications in Adhesives and Coatings
This compound is utilized as a crosslinking monomer and a reactive diluent in various adhesive and coating formulations. Its properties contribute to enhanced performance characteristics of the final cured products.
Adhesives
In adhesive formulations, DAHP can be used to improve thermal resistance, chemical inertness, and adhesion to a variety of substrates, including metals. While specific quantitative data for DAHP is limited in publicly available literature, the performance of the closely related diallyl phthalate (DAP) provides valuable insights. For instance, DAP-based adhesives, when blended with epoxy resins, have shown significantly improved lap shear adhesive strength to steel.
Table 2: Performance Characteristics of Diallyl Phthalate (DAP)-Epoxy Blend Adhesives
| Formulation | Substrate | Lap Shear Strength | Improvement over pure DAP resin |
| DAP resin modified with epoxy resin and a compatibilizer | Steel | ~3 times higher | Significant |
Note: This data is for Diallyl Phthalate (DAP) and is provided as a proxy due to the lack of specific data for this compound (DAHP). Further testing is recommended to determine the specific performance of DAHP-based adhesives.
Coatings
DAHP is a valuable component in the formulation of protective and decorative coatings. Its inclusion can enhance hardness, chemical resistance, and weatherability. Patent literature suggests the use of diallyl phthalate prepolymers in solid coating compositions, which can be applied using techniques like fluid bed coating and electrostatic spraying.[3] These coatings are noted for their excellent wet electrical properties.
Table 3: General Performance Enhancements of DAHP in Coatings
| Performance Metric | Contribution of DAHP |
| Chemical Resistance | Excellent resistance to acids, alkalis, and solvents. |
| Thermal Stability | Maintains integrity at elevated temperatures. |
| Hardness & Durability | Forms a tough, scratch-resistant surface. |
| Weatherability | Good resistance to UV degradation and environmental exposure. |
Curing Mechanism and Experimental Workflow
The curing of this compound proceeds via a free-radical polymerization mechanism. This process can be initiated by thermal decomposition of a peroxide initiator or by photolysis of a photoinitiator upon exposure to UV light.
Peroxide-Initiated Curing Pathway
The thermal curing process involves the generation of free radicals from a peroxide initiator, which then attack the allyl groups of the DAHP monomer, initiating a chain reaction that leads to a crosslinked polymer network.
Caption: Peroxide-initiated free-radical polymerization of DAHP.
Experimental Workflow for Adhesive/Coating Formulation and Evaluation
The following diagram outlines a general workflow for the development and testing of DAHP-based adhesives and coatings.
References
- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manufacturing | To 18 Megapascals in Five Seconds | springerprofessional.de [springerprofessional.de]
- 3. US3331891A - Solid coating composition comprising diallyl phthalate prepolymer, unsaturated polyester and monomer - Google Patents [patents.google.com]
Application of Diallyl Hexahydrophthalate in High-Reliability Electronic Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl hexahydrophthalate (DAHHP) is a thermosetting resin that holds significant promise for applications in high-reliability electronic components. As a saturated analogue of diallyl phthalate (DAP), DAHHP is anticipated to exhibit superior thermal stability, enhanced resistance to weathering and UV degradation, and excellent electrical insulation properties.[1][2] These characteristics make it a prime candidate for use in demanding environments where long-term performance and stability are critical.[3][4] This document provides a comprehensive overview of the application of DAHHP in high-reliability electronics, including its fundamental properties, relevant experimental protocols, and a comparative analysis with existing materials.
Due to the limited availability of specific quantitative data for this compound, this document will leverage data from its close analogue, diallyl phthalate (DAP), to provide a representative performance profile. The hydrogenation of the aromatic ring in DAP to a cyclohexane ring in DAHHP is expected to improve thermal and oxidative stability while maintaining the excellent electrical properties inherent to the diallyl ester structure.
Properties of this compound Molding Compounds
The properties of cured this compound resins, particularly when compounded with fillers such as glass fibers or minerals, make them highly suitable for electronic components. These compounds are known for their exceptional dimensional stability, low moisture absorption, and retention of electrical properties in high-humidity and high-temperature environments.[2][5]
Data Presentation
The following tables summarize the typical properties of diallyl phthalate (DAP) molding compounds, which are expected to be similar to or exceeded by this compound compounds.
Table 1: Mechanical Properties of Short Glass Fiber Filled DAP Molding Compound
| Property | Value | Units |
| Tensile Strength, Ultimate | 35.0 - 117 | MPa |
| Modulus of Elasticity | 4.00 - 17.0 | GPa |
| Flexural Yield Strength | 60.0 - 180 | MPa |
| Flexural Modulus | 8.00 - 18.0 | GPa |
| Compressive Yield Strength | 130 - 200 | MPa |
Data sourced from a summary of materials in the MatWeb database for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled.[6]
Table 2: Thermal Properties of Short Glass Fiber Filled DAP Molding Compound
| Property | Value | Units |
| Coefficient of Linear Thermal Expansion | 12.0 - 55.0 | µm/m-°C |
| Thermal Conductivity | 0.280 - 1.10 | W/m-K |
| Maximum Service Temperature, Air | 130 - 200 | °C |
| Deflection Temperature at 1.8 MPa (264 psi) | 180 - 288 | °C |
| Glass Transition Temperature | 150 | °C |
Data sourced from a summary of materials in the MatWeb database for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled and a comparison with epoxy.[6][7]
Table 3: Electrical Properties of Short Glass Fiber Filled DAP Molding Compound
| Property | Value | Units |
| Electrical Resistivity | 1.00e+14 - 1.00e+17 | ohm-cm |
| Surface Resistance | 1.00e+14 - 1.00e+17 | ohm |
| Dielectric Strength (Breakdown Potential) | 40 | kV/mm |
Data sourced from a summary of materials in the MatWeb database for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled and a comparison with epoxy.[6][7]
Experimental Protocols
Synthesis of this compound Monomer
This compound can be synthesized via the esterification of hexahydrophthalic anhydride with allyl alcohol.
Materials:
-
Hexahydrophthalic anhydride
-
Allyl alcohol (excess)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add hexahydrophthalic anhydride, a 3-5 molar excess of allyl alcohol, toluene (approximately 50% of the alcohol volume), a catalytic amount of p-toluenesulfonic acid (0.1-0.5 mol%), and a small amount of hydroquinone.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene and excess allyl alcohol by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
Curing of this compound Resin
This compound resins are typically cured via free-radical polymerization, initiated by organic peroxides at elevated temperatures.
Materials:
-
This compound prepolymer
-
Free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide)
-
Fillers (e.g., short glass fibers, mineral fillers) - optional
-
Mold release agent
Procedure:
-
In a high-shear mixer, thoroughly blend the this compound prepolymer with the desired amount of initiator (typically 1-3% by weight) and any fillers until a homogeneous mixture is obtained.
-
Apply a mold release agent to the desired mold.
-
Pour or transfer the resin mixture into the preheated mold.
-
Cure the resin in an oven or a press at a temperature appropriate for the chosen initiator (e.g., 150-180°C for dicumyl peroxide). Curing times will vary depending on the part thickness and initiator concentration but are typically in the range of 30-60 minutes.
-
After the initial cure, a post-curing step at a slightly higher temperature (e.g., 165°C) can be performed to ensure complete crosslinking and optimize the material's properties.[8]
-
Allow the molded part to cool to room temperature before demolding.
Testing of Cured this compound
The following ASTM standard test methods are recommended for characterizing the properties of the cured resin.
Mechanical Testing:
-
Tensile Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Flexural Properties: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Compressive Properties: ASTM D695 - Standard Test Method for Compressive Properties of Rigid Plastics.
-
Impact Strength: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
Thermal Testing:
-
Deflection Temperature Under Load (HDT): ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position.
-
Coefficient of Linear Thermal Expansion: ASTM E831 - Standard Test Method for Linear Thermal Expansion of Solid Materials by Thermomechanical Analysis.
-
Glass Transition Temperature (Tg): ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
Electrical Testing:
-
Dielectric Strength: ASTM D149 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies.
-
Volume and Surface Resistivity: ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials.
-
Dielectric Constant and Dissipation Factor: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
-
Arc Resistance: ASTM D495 - Standard Test Method for High-Voltage, Low-Current, Dry Arc Resistance of Solid Electrical Insulation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and curing of this compound.
Caption: Chemical structure of this compound.
Caption: Logical relationship of DAHHP properties to its application in high-reliability electronics.
References
- 1. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 2. DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya [atamanchemicals.com]
- 3. daviesmolding.com [daviesmolding.com]
- 4. nbinno.com [nbinno.com]
- 5. ulprospector.com [ulprospector.com]
- 6. lookpolymers.com [lookpolymers.com]
- 7. DAP vs. Epoxy :: MakeItFrom.com [makeitfrom.com]
- 8. Characterization of Fiberglass-Filled Diallyl Phthalate Plastic Molding Resins and Molded Parts, [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diallyl Hexahydrophthalate (DAHHP) Polymerization
Welcome to the technical support center for the optimization of diallyl hexahydrophthalate (DAHHP) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance your polymerization processes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of initiator concentration on the polymerization of this compound (DAHHP)?
A1: In the free-radical polymerization of DAHHP, the initiator concentration is a critical parameter that directly influences the reaction kinetics and the properties of the final polymer. Generally, a higher initiator concentration leads to a faster polymerization rate and a shorter gel time. However, it also typically results in a lower average molecular weight of the polymer chains. This is because a higher concentration of initiator generates more free radicals, leading to a greater number of shorter polymer chains being formed simultaneously.
Q2: Which initiators are commonly used for DAHHP polymerization, and what are their typical concentration ranges?
A2: Common initiators for DAHHP polymerization are organic peroxides, such as benzoyl peroxide (BPO) and methyl ethyl ketone peroxide (MEKP). The choice of initiator often depends on the desired curing temperature and pot life. Typical concentration ranges for these initiators are between 1% and 3% by weight of the DAHHP monomer. It is crucial to perform optimization experiments to determine the ideal concentration for your specific application and desired polymer characteristics.
Q3: How does temperature affect the initiator's role in DAHHP polymerization?
A3: Temperature is a key factor that influences the decomposition rate of the initiator, and thus the rate of polymerization. Each initiator has an optimal temperature range for efficient radical formation. For instance, BPO is commonly used at temperatures between 80°C and 100°C. Operating at temperatures significantly above the initiator's optimal range can lead to a very rapid, uncontrolled polymerization, while temperatures that are too low will result in a slow and potentially incomplete cure.
Q4: Can I use a combination of different initiators?
A4: Yes, in some cases, a combination of initiators with different decomposition temperatures can be used to control the curing profile. For example, a low-temperature initiator can be used to initiate the polymerization, followed by a higher temperature cure to ensure complete conversion, which is activated as the reaction exotherm increases the temperature. This can be a strategy to reduce residual monomer in the final product.
Troubleshooting Guides
Issue 1: Polymerization is too slow or incomplete.
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | Increase the initiator concentration in increments of 0.5 wt%. Be cautious as this may reduce the polymer's molecular weight. |
| Low Polymerization Temperature | Ensure the reaction temperature is within the optimal range for the chosen initiator. For BPO, this is typically 80-100°C. |
| Presence of Inhibitors | Ensure the DAHHP monomer has been properly purified to remove any storage inhibitors. |
| Inhibitory Effect of Oxygen | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition. |
Issue 2: Premature gelation or a "runaway" reaction.
| Possible Cause | Suggested Solution |
| Excessive Initiator Concentration | Reduce the initiator concentration. Even small changes can have a significant effect on the gel time. |
| High Polymerization Temperature | Lower the reaction temperature to better control the rate of initiator decomposition. |
| Poor Heat Dissipation | For bulk polymerizations, ensure efficient stirring and consider using a reaction vessel with a larger surface area-to-volume ratio or a temperature-controlled bath to manage the exothermic reaction. |
Issue 3: The final polymer is brittle.
| Possible Cause | Suggested Solution |
| Low Molecular Weight | This can be a result of high initiator concentration. Try reducing the initiator concentration to favor the growth of longer polymer chains. |
| High Crosslink Density | While DAHHP is a crosslinking monomer, excessively rapid curing can lead to a highly stressed and brittle network. Consider a slower curing profile by reducing the initiator concentration or temperature. |
Quantitative Data on Initiator Concentration Effects
The following table provides illustrative data on the effect of benzoyl peroxide (BPO) concentration on the polymerization of DAHHP at 90°C. Please note that these are typical values and may vary depending on the specific experimental conditions and purity of reagents.
| BPO Concentration (wt%) | Gel Time (minutes) | Peak Exotherm (°C) | Monomer Conversion (%) | Average Molecular Weight ( g/mol ) |
| 1.0 | 45 | 135 | 85 | 15,000 |
| 1.5 | 30 | 150 | 90 | 12,000 |
| 2.0 | 20 | 165 | 95 | 9,000 |
| 2.5 | 12 | 180 | 97 | 7,000 |
| 3.0 | 7 | 195 | 98 | 5,000 |
Experimental Protocols
Key Experiment: Bulk Polymerization of this compound
This protocol describes a standard procedure for the bulk polymerization of DAHHP using benzoyl peroxide as the initiator.
Materials:
-
This compound (DAHHP), inhibitor removed
-
Benzoyl peroxide (BPO)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Condenser
-
Methanol (for precipitation)
-
Beaker
-
Vacuum oven
Procedure:
-
Monomer Preparation: Purify the DAHHP monomer by passing it through a column of activated alumina to remove the inhibitor.
-
Initiator Dissolution: Accurately weigh the desired amount of BPO and add it to the reaction vessel containing the purified DAHHP monomer.
-
Setup: Assemble the reaction apparatus with the condenser and inert gas inlet. Place the flask in the heating mantle on the magnetic stirrer.
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Inert Atmosphere: Begin stirring the mixture and purge the system with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Heating and Polymerization: Heat the mixture to the desired reaction temperature (e.g., 90°C) while continuing to stir.
-
Monitoring: Monitor the reaction for an increase in viscosity. The time at which the stir bar stops moving is an indication of the gel point.
-
Curing: Continue heating for a predetermined time (e.g., 2-4 hours) to ensure high monomer conversion.
-
Isolation: After the reaction is complete, cool the vessel to room temperature. The solid polymer can be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (e.g., acetone) and precipitated in a non-solvent like methanol.
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Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the bulk polymerization of DAHHP.
Caption: Troubleshooting decision tree for DAHHP polymerization issues.
Technical Support Center: Diallyl Hexahydrophthalate (DAHP) Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the incomplete curing of diallyl hexahydrophthalate (DAHP) resins.
Troubleshooting Guide: Incomplete Curing
Issue: My DAHP resin is soft, tacky, or liquid after the recommended curing time.
This is a common indication of incomplete polymerization. The following sections provide a step-by-step guide to identify and resolve the root cause.
1. Initiator Concentration and Type
Question: Is the concentration of the peroxide initiator correct?
Answer: The concentration of the peroxide initiator is critical for achieving a complete cure. An insufficient amount will result in a low degree of crosslinking, leaving the resin soft or tacky. Conversely, an excessive concentration does not necessarily improve the cure and can sometimes be detrimental to the final properties.
Recommended Action:
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Verify the initiator concentration in your formulation. For most applications, a concentration of 1-2% by weight of tert-butyl peroxybenzoate (TBPB) is recommended for DAHP resins.[1][2]
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Ensure the initiator was thoroughly and evenly dispersed throughout the resin mixture.
2. Curing Temperature and Time
Question: Was the curing temperature high enough and the duration sufficient?
Answer: DAHP resins require a specific temperature range to activate the peroxide initiator and drive the polymerization reaction to completion. If the temperature is too low, the rate of radical formation will be too slow, leading to an incomplete cure. Similarly, an inadequate curing time will not allow the crosslinking network to fully develop.
Recommended Action:
-
Review your curing oven's temperature settings and ensure they align with the recommended cure schedule. For DAHP resins initiated with TBPB, a curing temperature between 100°C and 140°C is typically required.[2]
-
Consider a post-curing step at a slightly higher temperature to ensure complete reaction of any remaining monomers.
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The half-life of the initiator is a key parameter. For TBPB, the 10-hour half-life temperature is 105°C, and the 1-hour half-life temperature is 125°C.[3] This indicates that for a reasonable cure time, temperatures in this range are necessary.
3. Environmental Factors
Question: Was the resin or curing environment exposed to moisture or inhibitors?
Answer:
-
Moisture: While DAHP resins are not as sensitive to moisture as some other resin systems, excessive moisture can still interfere with the curing process, potentially by reacting with the initiator or affecting the resin's viscosity and homogeneity.
-
Inhibitors: Accidental contamination with inhibitors can completely halt the polymerization process. Common inhibitors for radical polymerization include hydroquinone and its derivatives. It is also important to note that diallyl phthalate itself can be stabilized with an inhibitor to prevent premature polymerization.[4]
Recommended Action:
-
Store DAHP resin and initiators in a cool, dry place, tightly sealed to prevent moisture absorption.
-
Ensure all mixing equipment is clean and dry before use.
-
Review all components of your formulation for potential sources of inhibitors. If contamination is suspected, using fresh, uncontaminated materials is the best solution.
Frequently Asked Questions (FAQs)
Q1: What is the ideal initiator for DAHP resins?
A1: Tert-butyl peroxybenzoate (TBPB) is a commonly used and effective initiator for curing diallyl phthalate-based resins, including DAHP, at elevated temperatures.[2][5] It offers a good balance of reactivity and stability for controlled curing.
Q2: How can I confirm if my DAHP resin is fully cured?
A2: Several analytical techniques can be used to determine the degree of cure. Differential Scanning Calorimetry (DSC) can be used to measure the residual heat of reaction; a fully cured sample will show no exothermic peak related to curing. Fourier Transform Infrared (FT-IR) Spectroscopy can monitor the disappearance of the allyl C=C double bond peak, indicating its consumption during polymerization.
Q3: My cured DAHP resin is brittle. What could be the cause?
A3: Brittleness can result from a cure temperature that is too high or a cure time that is too long, leading to an overly crosslinked and stressed network. Review your cure schedule and consider reducing the temperature or duration. The addition of flexibilizing agents to the formulation can also mitigate brittleness.
Q4: Can I use benzoyl peroxide (BPO) to cure DAHP resin?
A4: Yes, benzoyl peroxide can be used as an initiator for diallyl phthalate resins.[4] However, BPO is generally effective at lower temperatures (around 60°C to 130°C) compared to TBPB.[4] The choice of initiator should be aligned with the desired curing temperature and processing window.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Initiator Concentration (TBPB) | 1 - 2% by weight | Higher concentrations may not significantly improve cure and can affect final properties. |
| Curing Temperature (with TBPB) | 100°C - 140°C | The specific temperature will depend on the desired cure time and the part thickness. |
| Initiator Half-Life (TBPB) | 10 hours at 105°C | This data helps in designing an appropriate cure schedule. |
| 1 hour at 125°C | ||
| 1 minute at 167°C |
Experimental Protocols
Protocol 1: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantify the extent of cure in a DAHP resin sample by measuring the residual exothermic heat of reaction.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the DAHP resin sample into a standard aluminum DSC pan.
-
If the sample is liquid or a prepolymer, record the initial weight.
-
If the sample is a previously cured solid, carefully cut a representative piece and record its weight.
-
Crimp a lid onto the pan.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature below the expected onset of curing (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak in the resulting thermogram. This area represents the residual heat of cure (ΔH_residual).
-
To calculate the degree of cure, the total heat of reaction for a completely uncured sample (ΔH_total) must be known. This can be determined by running a DSC scan on an uncured sample.
-
The degree of cure is calculated as: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Protocol 2: Monitoring Cure Progression using FT-IR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the curing process of DAHP resin by observing the change in absorbance of specific functional groups.
Methodology:
-
Sample Preparation:
-
For real-time monitoring, place a small drop of the uncured resin mixture onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory.
-
For analyzing cured samples, a thin film can be cast or a small piece of the solid can be pressed against the ATR crystal.
-
-
FT-IR Analysis:
-
Collect an initial spectrum of the uncured resin.
-
If performing real-time analysis, initiate the cure (e.g., by heating the ATR stage) and collect spectra at regular intervals.
-
The key spectral region to monitor is the C=C stretching vibration of the allyl groups, typically found around 1645 cm⁻¹.
-
An internal reference peak that does not change during the reaction (e.g., a C=O ester peak around 1720 cm⁻¹) should be used for normalization.
-
-
Data Analysis:
-
Calculate the ratio of the peak height or area of the allyl C=C peak to the reference peak for each spectrum.
-
A decrease in this ratio over time indicates the consumption of the allyl groups and the progression of the cure.
-
The reaction is considered complete when this ratio stabilizes.
-
Visualizations
Caption: Troubleshooting workflow for incomplete DAHP resin curing.
Caption: Workflow for analyzing the degree of cure in DAHP resins.
References
- 1. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. tert-Butyl Peroxybenzoate | CAS: 614-45-9 | Enox TBPB [vestachem.com]
- 4. US2433616A - Stabilized polymers of diallyl esters of dicarboxylic acids - Google Patents [patents.google.com]
- 5. jssunton.com [jssunton.com]
Technical Support Center: Purification of Synthesized Diallyl Hexahydrophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized diallyl hexahydrophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound synthesis?
A1: While specific impurity profiles can vary based on reaction conditions, common impurities may include:
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Unreacted Starting Materials: Hexahydrophthalic anhydride and allyl alcohol.
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Mono-esterified Intermediate: The monoallyl hexahydrophthalate which is a partially reacted product.
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Isomers: Depending on the stereochemistry of the starting hexahydrophthalic anhydride, different isomers of the final product may be present.
-
Side-reaction Products: Potential byproducts from side reactions involving allyl alcohol.
Q2: What are the recommended initial purification steps for crude this compound?
A2: An initial workup involving liquid-liquid extraction is highly recommended. This typically involves dissolving the crude reaction mixture in a water-immiscible organic solvent and washing with an aqueous basic solution, such as sodium bicarbonate, to remove acidic impurities like unreacted hexahydrophthalic anhydride and the mono-ester.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity of this compound and identifying potential impurities.[1] The structural similarities among phthalate-like compounds can make MS identification challenging, so a GC column with good chromatographic separation is important.[1]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Product Hydrolysis | Prolonged or aggressive washing with a strong base can lead to the hydrolysis of the ester groups. Use a mild base like saturated sodium bicarbonate solution and minimize contact time. |
| Emulsion Formation | Vigorous shaking during liquid-liquid extraction can lead to the formation of a stable emulsion, trapping the product. Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. |
| Product Solubility in Aqueous Layer | While this compound has low water solubility, excessive washing with large volumes of aqueous solution can lead to some product loss. Use an appropriate volume of washing solution and perform multiple smaller washes instead of one large one. |
Problem 2: Presence of Starting Materials in the Purified Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the synthesis reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC or GC). If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reactants. |
| Inefficient Extraction of Unreacted Hexahydrophthalic Anhydride | The unreacted anhydride is acidic and should be removed by washing with a basic solution. Ensure the pH of the aqueous wash is sufficiently basic to deprotonate and extract the anhydride. Multiple washes may be necessary. |
| Inefficient Removal of Allyl Alcohol | Allyl alcohol is soluble in both organic and aqueous phases. Washing with water or brine will help to remove it. Ensure sufficient volume and number of washes are performed. |
Problem 3: Difficulty in Removing the Mono-ester Impurity
| Possible Cause | Troubleshooting Step |
| Similar Polarity to the Diester | The mono-ester is more polar than the desired diester but may still have significant solubility in the organic phase. |
| Inefficient Basic Wash | The carboxylic acid group of the mono-ester requires a basic wash for removal. Use a saturated sodium bicarbonate or a dilute sodium carbonate solution. Ensure thorough mixing during the wash to facilitate the acid-base reaction. |
| Column Chromatography Required | If washing is insufficient, column chromatography is the most effective method for separating the mono-ester from the di-ester due to their polarity difference. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction and Washing
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Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract unreacted hexahydrophthalic anhydride and the monoallyl hexahydrophthalate intermediate. Repeat the wash until no more gas evolution (CO₂) is observed.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities and residual base.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude purified this compound.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A common eluent system is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. A starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as methanol/water or ethanol/water, is often effective.[3]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 330.6 °C at 760 mmHg |
| Density | 1.06 g/cm³ |
| Flash Point | 156.9 °C |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Liquid-Liquid Extraction | Ethyl Acetate / Water | Ethyl acetate is a good solvent for the product, and it is immiscible with water. |
| Column Chromatography | Hexane / Ethyl Acetate | A versatile system where polarity can be adjusted. A less polar eluent will elute the less polar product first. |
| Recrystallization | Methanol / Water | A common mixed solvent system for compounds with intermediate polarity. |
| Ethanol / Water | Similar to methanol/water, offering another option for optimizing crystal growth. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Improving the mechanical strength of diallyl hexahydrophthalate-based composites
Technical Support Center: Diallyl Hexahydrophthalate (DAHHP) Composites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to aid in the improvement of the mechanical strength of this compound (DAHHP)-based composites.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAHHP) and how does it relate to Diallyl Phthalate (DAP)?
A1: this compound (DAHHP) is a thermosetting allyl ester resin. It is the hydrogenated counterpart of Diallyl Phthalate (DAP), meaning its chemical structure contains a saturated cyclohexane ring instead of an aromatic benzene ring. This modification can alter properties such as thermal stability and reactivity. Due to their structural similarity, literature and methodologies concerning DAP composites are often highly relevant to DAHHP systems. Diallyl phthalate resins are known for their excellent electrical insulation, heat resistance, chemical resistance, and dimensional stability[1][2][3].
Q2: What are the typical mechanical properties of neat, unfilled DAHHP or DAP resin?
A2: Neat (unreinforced) cured allyl resins are generally rigid and can be brittle. While they possess excellent thermal and electrical properties, their mechanical strength is often insufficient for demanding structural applications. Reinforcement is typically required to enhance properties like tensile strength, flexural modulus, and impact resistance.
Q3: Why is reinforcement necessary for DAHHP-based composites?
A3: Reinforcement is crucial for transitioning DAHHP from a resin with good electrical and thermal properties into a high-strength composite material. Fillers and fibers introduce a load-bearing phase within the polymer matrix, significantly improving its mechanical performance. The incorporation of reinforcements like glass fibers can lead to exceptional mechanical properties, increased strength, and enhanced hardness[4].
Q4: What are the most common reinforcement materials for DAHHP composites?
A4: The most common reinforcements include:
-
Glass Fibers (short or long): These are widely used to increase tensile strength, flexural modulus, and hardness[4][5].
-
Mineral Fillers (e.g., Talc, Calcium Carbonate): Often used to reduce cost, they can also enhance stiffness and dimensional stability[6].
-
Nanofillers (e.g., Nanoclays): The addition of a small amount of nano-sized clay can effectively improve the glass transition temperature, dynamic mechanical properties, and tensile strength[7].
Q5: How does the curing process affect the final mechanical strength?
A5: The curing process is critical for developing the cross-linked polymer network that dictates the material's final properties. Incomplete curing results in suboptimal mechanical strength. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can determine the completeness of the cure. For some systems, a post-curing operation at a temperature above the polymer's glass transition temperature may be required to achieve a 100% cure and maximize mechanical performance[8].
Troubleshooting Guide
Issue 1: My DAHHP composite exhibits low tensile and flexural strength.
| Possible Cause | Recommended Solution |
| Inadequate Reinforcement | Incorporate high-strength fillers such as short glass fibers to effectively transfer stress from the matrix. Glass fiber reinforcement is a proven method to significantly increase the mechanical strength of diallyl phthalate-based composites[4]. |
| Poor Filler-Matrix Adhesion | The interface between the filler and the DAHHP matrix is critical for stress transfer. Treat the filler surface with a coupling agent, such as an organo-silane, to promote strong covalent bonding between the inorganic filler and the organic resin matrix[6][9]. |
| Low Filler Loading | Insufficient filler content will not provide the desired reinforcement. Gradually increase the weight percentage (wt%) of the filler. However, be aware that excessively high loading can lead to processing difficulties and brittleness. |
| Incomplete Curing | An under-cured matrix will have poor mechanical properties. Verify the curing cycle (time and temperature) recommended by the resin supplier. Consider implementing a post-cure step at an elevated temperature to ensure complete cross-linking[8]. |
Issue 2: The composite shows high brittleness and low impact strength.
| Possible Cause | Recommended Solution |
| Inherently Brittle Matrix | Diallyl phthalate resins can be brittle. Consider blending the DAHHP resin with a toughening agent, such as an epoxy resin or other flexible polymers, to improve fracture toughness[10]. |
| Filler Type | Certain mineral fillers can increase stiffness but reduce impact strength. If impact performance is critical, consider using reinforcing fibers or surface-modified fillers known to improve toughness. Some fire-retardant filled grades of DAP exhibit lower notched impact strength[11]. |
| Poor Filler Dispersion | Agglomerated filler particles can act as stress concentrators, initiating cracks. Improve dispersion by using high-shear mixing techniques or by treating the filler surface to reduce particle agglomeration[12]. |
Issue 3: Mechanical property results are inconsistent across different batches.
| Possible Cause | Recommended Solution |
| Variable Filler Dispersion | Inconsistent mixing can lead to areas with high and low filler concentration. Standardize the mixing procedure (time, speed, equipment) and consider using a dispersing agent. |
| Moisture Contamination | Fillers and resins can absorb moisture from the environment, which can interfere with curing and degrade the filler-matrix interface. Dry all components thoroughly before mixing and processing. |
| Inconsistent Curing Cycle | Fluctuations in curing temperature or time will lead to variable cross-link densities. Ensure precise and repeatable control over the curing process. |
| Anisotropy in Molded Parts | With fibrous fillers, the flow during molding can cause the fibers to align in a specific direction, leading to anisotropic properties (different strengths in different directions). This can also cause warping[5]. Optimize the mold design and processing parameters to control fiber orientation. |
Quantitative Data Summary
The following table summarizes mechanical property data for diallyl phthalate (DAP)-based composites, which can serve as a reference for DAHHP systems.
| Material | Property | Value | Source(s) |
| Diallyl Phthalate (DAP) - Filled | Tensile Strength | 30 - 48 MPa | [1] |
| Diallyl Phthalate (DAP) - Filled | Compressive Strength | Up to 210 MPa | [1] |
| Diallyl Phthalate (DAP) - Filled | Rockwell Hardness | Up to M108 | [1] |
| DAP Resin with Self-Healing Capsules | Compressive Strength Recovery (1st Heal) | 63.5% | [13] |
| Epoxy Matrix with Self-Healing Capsules | Compressive Strength Recovery (1st Heal) | 69% | [13] |
Experimental Protocols
Protocol 1: Preparation of Glass Fiber-Reinforced DAHHP Composites
-
Material Preparation:
-
Dry the DAHHP resin and the short glass fibers in a vacuum oven at a recommended temperature (e.g., 60-80°C) for 4-6 hours to remove any absorbed moisture.
-
Weigh the DAHHP resin, peroxide initiator (e.g., benzoyl peroxide), and glass fibers to the desired weight ratio.
-
-
Mixing:
-
Pre-mix the DAHHP resin and the initiator in a planetary mixer or using a high-shear mechanical stirrer until the initiator is fully dissolved.
-
Gradually add the dried glass fibers to the resin mixture while continuing to mix at a low speed to ensure thorough wetting and uniform dispersion without excessive fiber breakage.
-
-
Molding:
-
Preheat the compression mold to the specified curing temperature (e.g., 150-170°C).
-
Pour or place the mixed composite material into the mold cavity.
-
Close the mold and apply pressure according to the experimental design. Typical pressures range from 5 to 15 MPa.
-
-
Curing:
-
Hold the material in the heated, pressurized mold for the designated curing time (e.g., 8-10 minutes)[4].
-
After the primary cure, carefully demold the composite part.
-
-
Post-Curing (Optional but Recommended):
-
To ensure complete reaction and dimensional stability, place the molded part in an oven for a post-curing cycle. A typical cycle might be 2-4 hours at a temperature slightly above the primary cure temperature (e.g., 165°C)[8].
-
Protocol 2: Surface Treatment of Fillers with Silane Coupling Agents
-
Silane Solution Preparation:
-
Prepare an aqueous alcohol solution (e.g., 95% ethanol, 5% water).
-
Add a small amount of acetic acid to adjust the pH to approximately 4.5-5.5. This catalyzes the hydrolysis of the silane.
-
Add the organo-silane coupling agent (e.g., γ-methacryloxypropyltrimethoxysilane) to the solution at a concentration of 0.5-2.0% by weight. Stir for 15-30 minutes to allow for hydrolysis.
-
-
Filler Treatment:
-
Disperse the inorganic filler (e.g., glass fibers, silica) in the silane solution.
-
Continue to agitate the slurry for a few minutes to ensure all filler surfaces are coated.
-
Alternatively, the silane solution can be sprayed onto the filler while it is being agitated.
-
-
Drying and Curing:
-
Filter the treated filler from the solution and rinse with ethanol to remove excess silane.
-
Dry the filler in an oven at approximately 110-120°C for 1-2 hours. This step removes the solvent and promotes the condensation reaction, forming a covalent bond between the silane and the filler surface.
-
-
Storage:
-
Store the surface-treated filler in a desiccator to prevent moisture absorption before it is incorporated into the DAHHP resin.
-
Visualizations
References
- 1. DIALLYL PHTHALATE (DAP) - Ataman Kimya [atamanchemicals.com]
- 2. DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya [atamanchemicals.com]
- 3. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 4. anamet.com [anamet.com]
- 5. azom.com [azom.com]
- 6. phantomplastics.com [phantomplastics.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Fiberglass-Filled Diallyl Phthalate Plastic Molding Resins and Molded Parts, [apps.dtic.mil]
- 9. l-i.co.uk [l-i.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. Filler Surface Treatment with Silane | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 13. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diallyl Hexahydrophthalate (DAHHP) Monomers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature gelation of diallyl hexahydrophthalate (DAHHP) monomers.
Frequently Asked Questions (FAQs)
Q1: What is premature gelation and why does it occur in DAHHP monomers?
A1: Premature gelation is the unwanted polymerization of the DAHHP monomer into a viscous, insoluble gel before its intended use. This process is typically initiated by a free-radical polymerization mechanism. Diallyl monomers, like DAHHP, are susceptible to this reaction when exposed to initiators such as heat, light (UV), or contaminants like peroxides and strong acids or bases.[1][2] The polymerization process, once started, is exothermic and can accelerate, leading to a runaway reaction.
Q2: What are the ideal storage conditions for DAHHP monomers to prevent premature polymerization?
A2: To maximize shelf life and prevent premature gelation, DAHHP monomers should be stored in a cool, dark, dry, and well-ventilated area.[3] It is crucial to keep the container tightly closed and away from sources of heat, direct sunlight, and incompatible materials.[4] Storage at refrigerated temperatures (e.g., 4°C) in the dark and under an inert atmosphere like nitrogen is also recommended.[5]
Q3: What are polymerization inhibitors and why are they essential for storing DAHHP?
A3: Polymerization inhibitors are chemical compounds added to monomers to scavenge free radicals, which are the initiators of the polymerization chain reaction.[4] For allyl monomers, inhibitors are crucial for ensuring stability during transport and storage.[1] Common inhibitors include phenolic compounds like 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT), which are effective in the presence of oxygen.[4][6]
Q4: How do phenolic inhibitors like MEHQ and BHT work?
A4: Phenolic inhibitors function by reacting with peroxy radicals (ROO•) that form when monomer radicals (R•) are exposed to oxygen. This reaction terminates the polymerization chain. For these inhibitors to be effective, a small amount of dissolved oxygen is necessary in the monomer.[4]
Troubleshooting Guide
Problem: My DAHHP monomer has increased in viscosity or has completely gelled during storage.
Possible Causes and Solutions:
-
Improper Storage Temperature: Elevated temperatures significantly accelerate polymerization.
-
Solution: Always store DAHHP monomers in a temperature-controlled environment, preferably refrigerated. Avoid storing in areas with fluctuating temperatures or near heat sources.
-
-
Exposure to Light: UV light can initiate free-radical formation.
-
Solution: Store DAHHP in an opaque or amber-colored container in a dark location to prevent light exposure.
-
-
Contamination: Contaminants such as peroxides, strong acids, strong bases, or metals can act as catalysts for polymerization.
-
Solution: Use only clean, dry, and inert equipment (e.g., glass, stainless steel) when handling the monomer. Ensure the container is sealed tightly to prevent atmospheric moisture and other contaminants from entering.
-
-
Inhibitor Depletion: The inhibitor is consumed over time, especially under suboptimal storage conditions.
-
Solution: If the monomer is stored for an extended period, it may be necessary to check the inhibitor concentration and replenish it if needed. It is advisable to use older stock first.
-
-
Absence of Oxygen: Phenolic inhibitors require the presence of dissolved oxygen to function effectively.
-
Solution: Storing the monomer under a completely inert atmosphere for extended periods without an oxygen-independent inhibitor can be counterproductive. If inert gas blanketing is used, ensure the appropriate inhibitor is chosen. For phenolic inhibitors, a headspace containing air is often recommended.[4]
-
Data Presentation
The following table provides representative data on the effect of temperature and inhibitor concentration on the gel time of a typical diallyl monomer. Please note that these are illustrative values and actual gel times for DAHHP may vary.
| Temperature (°C) | Inhibitor | Inhibitor Conc. (ppm) | Estimated Gel Time (Days) |
| 25 | None | 0 | < 30 |
| 25 | MEHQ | 100 | > 365 |
| 25 | BHT | 200 | > 365 |
| 40 | None | 0 | < 7 |
| 40 | MEHQ | 100 | 90 - 120 |
| 40 | BHT | 200 | 100 - 140 |
| 60 | MEHQ | 100 | < 10 |
| 60 | BHT | 200 | < 14 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of DAHHP Monomer
This protocol is designed to assess the stability of DAHHP under elevated temperatures to predict its shelf life under normal storage conditions.
Materials:
-
DAHHP monomer sample
-
Several small, sealable glass vials
-
Oven or heating block capable of maintaining a constant temperature (e.g., 50°C, 60°C)
-
Viscometer or rheometer
Procedure:
-
Dispense several small, equal aliquots of the DAHHP monomer into the glass vials.
-
Tightly seal the vials, ensuring a small air headspace if using a phenolic inhibitor.
-
Place the vials in the preheated oven or heating block at the desired accelerated temperature.
-
At predetermined time intervals (e.g., 24, 48, 72, 96 hours), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Visually inspect the monomer for any signs of cloudiness, increased viscosity, or gel formation.
-
Measure the viscosity of the monomer. A significant increase in viscosity indicates the onset of polymerization.
-
The time at which the monomer becomes a gel or its viscosity exceeds a defined limit is recorded as the gel time for that temperature.
Protocol 2: Determination of Gel Time (Adapted from ASTM D3532)
This method can be used to determine the gel time of DAHHP at a specific temperature, which is useful for quality control.
Materials:
-
DAHHP monomer
-
Hot plate with precise temperature control
-
Microscope cover glasses
-
Wooden applicator stick or probe
-
Stopwatch
Procedure:
-
Preheat the hot plate to the desired test temperature (e.g., 120°C or 175°C).[7]
-
Place a single drop of the DAHHP monomer onto the center of the hot plate.
-
Place a microscope cover glass over the drop of monomer.
-
Start the stopwatch immediately upon placing the monomer on the hot plate.
-
Using the wooden applicator, gently probe the edge of the cover glass, touching the resin that has beaded out.[7]
-
Continuously check the resin's ability to form a "string" when the probe is pulled away.
-
The gel time is the point at which the resin no longer forms a string and instead breaks away cleanly from the probe.[7]
-
Record the time on the stopwatch as the gel time.
Visualizations
Caption: Free-radical polymerization pathway of DAHHP leading to gelation.
Caption: How phenolic inhibitors terminate the polymerization chain.
Caption: Troubleshooting flowchart for premature DAHHP gelation.
Caption: Recommended workflow for handling and storing DAHHP monomers.
References
- 1. DIALLYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Diallyl phthalate | 131-17-9 [chemicalbook.com]
- 3. Accelerated stability testing | PPTX [slideshare.net]
- 4. fluoryx.com [fluoryx.com]
- 5. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 6. satelliteinter.com [satelliteinter.com]
- 7. trl.com [trl.com]
Controlling the crosslinking density of diallyl hexahydrophthalate networks
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the crosslinking density of diallyl hexahydrophthalate (DAHHP) networks. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAHHP) and why is its crosslinking density important?
A1: this compound (DAHHP) is a thermosetting monomer used in the production of crosslinked polymer networks. The crosslinking density, which is the number of crosslinks per unit volume, is a critical parameter that dictates the material's properties. Higher crosslinking density typically leads to increased hardness, stiffness, thermal stability, and chemical resistance, but may also result in increased brittleness. Controlling the crosslinking density allows for the tailoring of these properties to suit specific applications.
Q2: What are the key parameters that control the crosslinking density of DAHHP networks?
A2: The primary parameters that influence the crosslinking density of DAHHP networks are:
-
Initiator Concentration: The concentration of the free-radical initiator (e.g., organic peroxides) directly affects the number of polymer chains initiated and thus the final crosslink density.
-
Curing Temperature: Temperature influences the rate of initiator decomposition and the kinetics of the polymerization and crosslinking reactions.
-
Curing Time: The duration of the curing process determines the extent of the reaction and the degree of crosslinking.
-
Monomer Purity: Impurities in the DAHHP monomer can interfere with the polymerization process and affect the final network structure.
Q3: How can I characterize the crosslinking density of my DAHHP network?
A3: Common methods for characterizing the crosslinking density of polymer networks include:
-
Swelling Tests: By measuring the amount of solvent absorbed by the network at equilibrium, the swelling ratio can be calculated, which is inversely related to the crosslinking density.
-
Gel Content Measurement: This involves extracting the soluble, uncrosslinked portion of the polymer with a suitable solvent. The weight percentage of the remaining insoluble, crosslinked polymer is the gel content, which is a direct measure of the extent of crosslinking.
-
Dynamic Mechanical Analysis (DMA): DMA can be used to determine the storage modulus in the rubbery plateau region, which is directly proportional to the crosslinking density.
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the glass transition temperature (Tg), which generally increases with higher crosslinking density.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Gel Content / Incomplete Curing | 1. Insufficient initiator concentration. 2. Curing temperature is too low. 3. Curing time is too short. 4. Presence of inhibitors in the monomer. 5. Oxygen inhibition at the surface. | 1. Increase the initiator concentration in increments. 2. Increase the curing temperature, ensuring it is above the initiator's decomposition temperature. 3. Extend the curing time. 4. Purify the DAHHP monomer before use. 5. Conduct the curing process under an inert atmosphere (e.g., nitrogen or argon). |
| High Swelling Ratio / Low Crosslinking Density | 1. Low initiator concentration. 2. Curing temperature is too high, leading to side reactions. 3. Premature termination of polymerization. | 1. Increase the initiator concentration. 2. Optimize the curing temperature; excessively high temperatures can favor chain termination over propagation. 3. Ensure a consistent and adequate curing time. |
| Brittle Network | 1. Excessively high crosslinking density. 2. Curing temperature is too high, leading to degradation. | 1. Decrease the initiator concentration. 2. Lower the curing temperature. 3. Consider incorporating a plasticizer or a co-monomer to increase flexibility. |
| Bubbles or Voids in the Cured Network | 1. Trapped air during mixing. 2. Volatilization of the monomer or initiator byproducts at high temperatures. 3. Moisture contamination. | 1. Degas the monomer-initiator mixture under vacuum before curing. 2. Use a controlled, ramped heating profile to avoid rapid volatilization. 3. Ensure all components and equipment are dry before use. |
Quantitative Data
The following tables provide representative data on how initiator concentration and curing temperature can affect the properties of diallyl phthalate-based networks, which are expected to be analogous to DAHHP networks.
Table 1: Effect of Initiator (Benzoyl Peroxide) Concentration on Gel Content and Swelling Ratio
| Initiator Concentration (wt%) | Gel Content (%) | Swelling Ratio in Toluene |
| 1.0 | 85 | 2.5 |
| 1.5 | 92 | 2.1 |
| 2.0 | 96 | 1.8 |
| 2.5 | 98 | 1.6 |
Note: Curing conditions were held constant at 120°C for 4 hours.
Table 2: Effect of Curing Temperature on Glass Transition Temperature (Tg)
| Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
| 100 | 115 |
| 120 | 128 |
| 140 | 135 |
| 160 | 132 |
Note: Initiator concentration was held constant at 2.0 wt% with a curing time of 4 hours. The decrease in Tg at 160°C may be attributed to thermal degradation or side reactions.
Experimental Protocols
Protocol 1: Synthesis of DAHHP Networks
Materials:
-
This compound (DAHHP) monomer
-
Organic peroxide initiator (e.g., benzoyl peroxide, dicumyl peroxide)
-
Solvent for cleaning (e.g., acetone)
Procedure:
-
Ensure the DAHHP monomer is free from inhibitors. If necessary, pass it through a column of activated alumina.
-
Accurately weigh the desired amount of DAHHP monomer into a clean, dry reaction vessel.
-
Weigh the desired amount of peroxide initiator and add it to the monomer.
-
Mix the components thoroughly until the initiator is completely dissolved. Gentle heating (e.g., 40-50°C) may be applied to aid dissolution.
-
Degas the mixture under vacuum for 15-30 minutes to remove dissolved air.
-
Pour the mixture into a pre-heated mold.
-
Place the mold in an oven set to the desired curing temperature.
-
Cure for the specified amount of time.
-
After curing, allow the mold to cool slowly to room temperature to avoid thermal stress and cracking.
-
Carefully remove the cured DAHHP network from the mold.
Protocol 2: Determination of Gel Content and Swelling Ratio
Materials:
-
Cured DAHHP network sample
-
Solvent (e.g., toluene, acetone)
-
Soxhlet extraction apparatus
-
Analytical balance
-
Oven
Procedure for Gel Content:
-
Accurately weigh a small piece of the cured DAHHP network (W_initial).
-
Place the sample in a thimble and perform Soxhlet extraction with a suitable solvent for 24 hours to remove any uncrosslinked polymer.
-
After extraction, carefully remove the sample and dry it in a vacuum oven at 60°C until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) * 100
Procedure for Swelling Ratio:
-
Accurately weigh a small, dry piece of the cured DAHHP network (W_dry).
-
Immerse the sample in a sealed container with a suitable solvent at room temperature.
-
Allow the sample to swell until it reaches equilibrium (typically 24-48 hours).
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
Visualizations
Caption: Experimental workflow for the synthesis and characterization of DAHHP networks.
Caption: Troubleshooting decision tree for common issues in DAHHP network synthesis.
Troubleshooting common issues in diallyl hexahydrophthalate synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of diallyl hexahydrophthalate (DAHP). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
This compound is synthesized by the esterification of hexahydrophthalic anhydride with allyl alcohol. The reaction typically proceeds in two steps: a rapid, non-catalytic formation of the monoester, followed by a slower, equilibrium-limited second esterification to form the diester. An acid catalyst is often used to increase the rate of the second step.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Q3: I am observing significant amounts of a half-ester in my final product. How can I drive the reaction to completion?
The formation of the monoester is kinetically favored and occurs rapidly. The subsequent conversion to the diester is an equilibrium reaction and can be slow. To favor the formation of the this compound, you can:
-
Increase the excess of allyl alcohol: Using a larger excess of the alcohol can shift the equilibrium towards the product side.
-
Optimize the catalyst: Ensure you are using an appropriate and effective acid catalyst, such as p-toluenesulfonic acid.
-
Prolong the reaction time: The second esterification step may require a longer reaction time to reach completion.
-
Increase the reaction temperature: Higher temperatures can increase the reaction rate, but be cautious of potential side reactions.
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration of the final product can be caused by impurities in the starting materials or by side reactions occurring at high temperatures. To prevent discoloration, ensure you are using high-purity hexahydrophthalic anhydride and allyl alcohol. Additionally, avoid excessive heating during the reaction and purification steps. If necessary, the product can be purified by vacuum distillation or column chromatography.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. | Drive the reaction to completion, increasing the yield of the desired diester. |
| Inefficient Water Removal | Ensure the Dean-Stark trap or other water removal method is functioning correctly. Use a suitable solvent for azeotropic water removal (e.g., toluene). | Shift the reaction equilibrium towards the product side, increasing the yield. |
| Impure Reactants | Use freshly distilled allyl alcohol and high-purity hexahydrophthalic anhydride. | Reduce side reactions and improve the overall conversion to the desired product. |
| Catalyst Inactivity | Use a fresh or properly stored acid catalyst (e.g., p-toluenesulfonic acid). Optimize catalyst loading. | Increase the rate of the second esterification step, leading to a higher yield within a reasonable timeframe. |
Issue 2: Product Contamination and Impurities
| Potential Impurity | Source | Prevention/Removal |
| Monoallyl Hexahydrophthalate | Incomplete reaction. | Increase reaction time, temperature, or excess of allyl alcohol. Purify by column chromatography. |
| Unreacted Allyl Alcohol | Use of a large excess. | Remove by washing the organic phase with water or brine, followed by drying and solvent evaporation. |
| Unreacted Hexahydrophthalic Anhydride/Acid | Incomplete reaction or hydrolysis of the anhydride. | Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| Polymerized Material | High reaction temperatures or presence of radical initiators. | Control the reaction temperature carefully. Use a polymerization inhibitor if necessary. Remove by filtration or distillation. |
| Diallyl Ether | Acid-catalyzed self-condensation of allyl alcohol. | Use a minimal amount of acid catalyst and avoid excessively high temperatures. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product specifications.
Materials:
-
Hexahydrophthalic anhydride (1 mole)
-
Allyl alcohol (2.5 moles)
-
p-Toluenesulfonic acid (0.01 mole)
-
Toluene (as a solvent for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add hexahydrophthalic anhydride, allyl alcohol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, or until the reaction is deemed complete by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to remove unreacted acid and catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess allyl alcohol under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Strategies to enhance the reaction yield of diallyl hexahydrophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the reaction yield of diallyl hexahydrophthalate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound via Fischer esterification are common and can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The esterification of hexahydrophthalic anhydride with allyl alcohol is an equilibrium reaction. Without efficient removal of the water byproduct, the reaction will not proceed to completion.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions such as the formation of diallyl ether.
-
Catalyst Issues: The choice and amount of acid catalyst are crucial. An insufficient amount of catalyst will result in a slow reaction, while an excessive amount can lead to charring and other side reactions. The catalyst may also be of poor quality or deactivated.
-
Purity of Reactants: The presence of water or other impurities in the hexahydrophthalic anhydride or allyl alcohol can interfere with the reaction and reduce the yield.
-
Losses During Workup and Purification: Significant amounts of product can be lost during the neutralization, washing, and distillation steps if not performed carefully.
Q2: How can I effectively remove water from the reaction to drive the equilibrium towards the product?
A2: The most effective method for removing water during the esterification is azeotropic distillation using a Dean-Stark apparatus.
-
Procedure: Toluene is a common solvent used for this purpose. It forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, the toluene-water azeotrope distills into the Dean-Stark trap. Upon cooling in the condenser, the water and toluene separate, with the denser water collecting at the bottom of the trap and the toluene overflowing back into the reaction flask.
-
Troubleshooting:
-
No water collecting in the trap: Ensure the reaction has reached the boiling point of the azeotrope. Check for leaks in your glassware setup.
-
Slow water collection: Increase the reaction temperature slightly to increase the rate of distillation. Ensure the condenser is functioning efficiently to prevent the loss of the azeotrope.
-
Q3: What is the optimal molar ratio of allyl alcohol to hexahydrophthalic anhydride?
A3: To shift the equilibrium towards the formation of the diallyl ester, it is recommended to use an excess of allyl alcohol. A molar ratio of 2.5:1 to 3:1 of allyl alcohol to hexahydrophthalic anhydride is a good starting point. A large excess can make purification more difficult.
Q4: Which acid catalyst is best, and how much should I use?
A4: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective catalysts for this esterification.
-
p-Toluenesulfonic acid (p-TSA) is often preferred as it is a solid, easier to handle, and tends to cause less charring than sulfuric acid.
-
Sulfuric acid (H₂SO₄) is a strong and inexpensive catalyst but can lead to more side products if the temperature is not carefully controlled.
A typical catalyst loading is 0.5-2% by weight of the reactants. It is advisable to start with a lower concentration and optimize from there.
Q5: I am observing charring or darkening of my reaction mixture. What is causing this and how can I prevent it?
A5: Charring is often caused by overheating in the presence of a strong acid catalyst like sulfuric acid.
-
Prevention:
-
Use p-TSA as the catalyst.
-
Ensure uniform heating with a heating mantle and good stirring.
-
Avoid excessively high reaction temperatures.
-
Do not use an excessive amount of catalyst.
-
Q6: What are the common side reactions, and how can they be minimized?
A6: The primary side reactions in this synthesis include:
-
Formation of Monoallyl Hexahydrophthalate: This occurs when only one of the carboxylic acid groups of the opened anhydride ring reacts with allyl alcohol. To minimize this, ensure a sufficient excess of allyl alcohol and adequate reaction time.
-
Formation of Diallyl Ether: This can occur at high temperatures through the acid-catalyzed dehydration of allyl alcohol. Maintain a controlled reaction temperature to minimize this side product.
-
Polymerization: Allyl compounds can polymerize. While less common under these conditions, the use of a polymerization inhibitor like hydroquinone can be considered, although it may not be necessary with good temperature control.
Q7: How can I optimize my purification process to maximize the recovered yield?
A7: Careful purification is critical to maximizing your final yield.
-
Neutralization: After cooling the reaction mixture, it should be washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted monoallyl hexahydrophthalate. Perform this step in a separatory funnel and be cautious of gas evolution (CO₂).
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: Remove the excess allyl alcohol and the toluene solvent by distillation. The final product, this compound, can then be purified by vacuum distillation. Ensure the vacuum is stable and the temperature is controlled to prevent decomposition.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. Note: This data is representative and intended for guidance. Optimal conditions may vary based on specific lab setups.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst (p-TSA) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 0.5% | 6 | 120 | 75 |
| 1.0% | 6 | 120 | 88 |
| 2.0% | 6 | 120 | 92 |
| 3.0% | 6 | 120 | 92 (with some charring) |
Table 2: Effect of Reaction Temperature on Reaction Yield
| Temperature (°C) | Catalyst (p-TSA) | Reaction Time (hours) | Yield (%) |
| 100 | 1.0% | 8 | 70 |
| 110 | 1.0% | 6 | 85 |
| 120 | 1.0% | 6 | 88 |
| 130 | 1.0% | 5 | 86 (increased ether formation) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
-
-
Charging Reactants:
-
To the flask, add hexahydrophthalic anhydride (1.0 mol), allyl alcohol (2.5 mol), p-toluenesulfonic acid (0.02 mol), and toluene (200 mL).
-
-
Reaction:
-
Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the reaction by tracking the amount of water collected. The reaction is typically complete when the theoretical amount of water (1.0 mol) has been collected.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 100 mL).
-
Wash the organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess allyl alcohol.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Mandatory Visualization
Technical Support Center: Reducing Volatile Organic Compound (VOC) Emissions During Curing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing and troubleshooting Volatile Organic Compound (VOC) emissions during curing processes in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are Volatile Organic Compounds (VOCs) and why are they a concern during curing?
A1: Volatile Organic Compounds are organic chemicals that have a high vapor pressure at room temperature, causing them to easily evaporate into the surrounding air.[1][2] During the curing process, these compounds are often released from materials such as coatings, adhesives, resins, and inks.[3] The primary concerns associated with VOC emissions in a research and development environment include potential health hazards for laboratory personnel, the possibility of sample contamination, and their contribution to air pollution.[1][4][5]
Q2: What are the primary factors influencing VOC emissions during my experiments?
A2: Several factors can significantly impact the rate and volume of VOC emissions during curing. These include:
-
Material Composition: The type and concentration of solvents and other volatile components in your formulation are the main determinants.
-
Curing Temperature: Higher temperatures generally increase the vapor pressure of organic compounds, leading to higher emission rates.[6][7]
-
Relative Humidity (RH): Increased humidity can also promote the release of certain VOCs from materials.[6][7][8]
-
Air Exchange Rate (AER): A higher air exchange rate can help to dilute and remove VOCs from the immediate environment, though it does not reduce the total amount emitted from the source.[6]
-
Curing Time and Thickness: The duration of the curing process and the thickness of the applied material can also affect the total emissions.
Q3: How can I select materials with lower VOC emissions for my research?
A3: Proactively selecting low-VOC materials is a highly effective strategy. Look for products explicitly labeled as "low-VOC" or "zero-VOC".[9][10] Consider alternatives to traditional solvent-based systems, such as:
-
Water-based formulations: These use water as the primary solvent, significantly reducing organic emissions.[11]
-
Powder coatings: These are solvent-free and emit negligible VOCs during application and curing.[10]
-
High-solids coatings: These contain a higher percentage of solids and less solvent.
-
UV/EB curable materials: These cure rapidly through exposure to ultraviolet (UV) light or an electron beam (EB), often with minimal VOC release.[12]
-
Latent curing agents: These can eliminate the need for solvents, leading to lower emissions.
Q4: What are the standard methods for measuring VOC emissions in a laboratory setting?
A4: Several standardized methods are used to measure VOC emissions. A common approach involves using an emission test chamber.[13][14] The material is placed in a controlled chamber with a defined temperature, humidity, and air exchange rate.[15] Air samples are collected from the chamber exhaust and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the specific VOCs being emitted.[16][17] Common standard methods include those developed by the EPA, ASTM, and ISO.[16][18][19]
Q5: What are some engineering controls I can implement to reduce VOC exposure in the lab?
A5: Engineering controls are a primary line of defense. Effective options include:
-
Fume Hoods: Always handle and cure materials that emit VOCs inside a properly functioning fume hood.[1]
-
Local Exhaust Ventilation: For larger setups, dedicated local exhaust systems can capture emissions at the source.[3]
-
VOC Control Systems: For processes with significant emissions, you can vent the exhaust to a control system such as a carbon adsorber, condenser, or catalytic oxidizer to capture or destroy the VOCs before they are released into the atmosphere.[20][21]
Q6: How should I handle and dispose of VOC-containing materials and related waste?
A6: Proper handling and disposal are critical for safety and environmental compliance.
-
Storage: Keep all containers with VOC-containing materials tightly sealed when not in use to prevent evaporation.[1][22]
-
Waste: Cloths, papers, or other materials impregnated with VOCs should be stored in closed containers.[22]
-
Disposal: Uncured or partially cured materials may be classified as hazardous waste and must be disposed of according to institutional and local regulations. Fully cured materials are generally less hazardous, but you should always verify the specific disposal requirements for your materials.[12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High VOC readings on monitoring equipment | 1. Improperly sealed containers of solvents, resins, or other materials.[1]2. Spills or drips of VOC-containing substances.[1]3. Curing process being conducted outside of a fume hood or ventilated enclosure.4. Inadequate ventilation or fume hood performance.5. Curing temperature is set too high, increasing volatilization. | 1. Ensure all containers are securely closed. Check the integrity of seals and lids.2. Immediately clean up any spills using appropriate absorbent materials and dispose of them in a sealed container.3. Move the entire curing process into a certified chemical fume hood.4. Verify that the lab's ventilation system is operating correctly. Have fume hoods certified annually.5. Review your experimental protocol to see if the curing temperature can be lowered without compromising results. |
| Inconsistent or non-reproducible VOC emission measurements | 1. Fluctuations in ambient laboratory temperature and humidity.[7][8]2. Leaks in the sampling train or emission chamber.[23]3. Inconsistent sample preparation or application thickness.4. Contamination of analytical equipment.[17]5. Incorrect analytical trap for the compounds being measured.[23] | 1. Conduct experiments in a climate-controlled environment. Record temperature and humidity for each run.2. Perform a leak check on your measurement apparatus before each experiment.[23]3. Standardize your sample preparation and application procedures to ensure uniformity.4. Run blank samples to check for system contamination. Clean the GC inlet liner and other components as needed.5. Verify that the sorbent trap you are using is appropriate for the volatility and chemical nature of the target VOCs. |
| Strong chemical odors in the laboratory | 1. High concentrations of specific VOCs are being emitted.[19]2. Inadequate containment of the curing process.3. Fugitive emissions from storage or waste containers. | 1. Use real-time VOC detectors to pinpoint the source of the emissions. Consider substituting the odorous material with a lower-odor alternative.2. Ensure the fume hood sash is at the appropriate height. If necessary, use a glove box or other isolated environment.3. Perform an inventory of all chemicals and waste. Ensure all containers are properly sealed and stored in ventilated cabinets. |
Data Presentation: Impact of Environmental Factors on VOC Emissions
The following tables summarize the general effects of temperature and relative humidity on VOC emissions, as observed in various studies. Note that the magnitude of the effect is highly dependent on the specific material and compound.
Table 1: Effect of Temperature on VOC Emissions
| Temperature Change | General Impact on VOC Emission Rate | Rationale |
| Increase | Significant Increase[6][7] | Increases the vapor pressure and diffusion coefficient of volatile compounds within the material, leading to a higher emission rate. |
| Decrease | Decrease | Lowers the vapor pressure and diffusion coefficient, slowing the release of VOCs. |
Example: In one study, increasing the temperature from 15°C to 30°C increased VOC concentrations from wood flooring by 1.5 to 129 times, depending on the specific compound.[6]
Table 2: Effect of Relative Humidity (RH) on VOC Emissions
| Relative Humidity Change | General Impact on VOC Emission Rate | Rationale |
| Increase | Increase[6][8] | Water molecules can displace adsorbed VOCs from the material's surface, making them available for release. |
| Decrease | Decrease | Fewer water molecules are available to compete for adsorption sites, potentially reducing the emission rate of some VOCs. |
Example: A study found that when RH increased from 50% to 80%, VOC concentrations could increase by 1 to 32 times.[6]
Experimental Protocols
Methodology for Measuring VOC Emissions Using a Test Chamber
This protocol provides a generalized workflow for quantifying VOC emissions from a sample during curing.
1. Sample Preparation:
- Prepare the substrate and the coating/adhesive/resin according to your standard laboratory procedure.
- Apply the material to the substrate at a controlled and recorded thickness.
- Accurately measure and record the surface area of the coated sample.
2. Emission Chamber Setup:
- Place the prepared sample into a VOC emission test chamber. These are typically made of stainless steel to minimize adsorption effects.[14]
- Seal the chamber and supply it with clean, purified air at a precise flow rate.
- Set and monitor the chamber's internal temperature and relative humidity to the desired experimental conditions.[15]
3. Air Sampling:
- At specified time intervals during the curing process, draw a known volume of air from the chamber's exhaust port through a sorbent tube (e.g., containing Tenax TA).
- The sorbent tube traps the VOCs from the air stream.
- Multiple samples should be taken over the duration of the curing process to understand the emission profile over time.
4. Sample Analysis:
- Analyze the sorbent tubes using a thermal desorber coupled with a Gas Chromatograph/Mass Spectrometer (TD-GC/MS).
- The thermal desorber heats the tube, releasing the trapped VOCs into the GC-MS.
- The GC separates the individual compounds, and the MS identifies and quantifies them based on their mass spectra and retention times.
5. Data Calculation:
- Calculate the mass of each identified VOC from the GC-MS data.
- Determine the specific emission rate (SER) using the following formula[13]: SER = m / (A * t) Where:
- SER is the specific emission rate (e.g., in µg/m²·h)
- m is the mass of the VOC collected (µg)
- A is the surface area of the sample (m²)
- t is the sampling duration (h)
Mandatory Visualizations
Caption: Troubleshooting workflow for high VOC emissions.
Caption: Pathways of VOC emission during the curing process.
Caption: Experimental workflow for VOC emission measurement.
References
- 1. justrite.com [justrite.com]
- 2. genano.com [genano.com]
- 3. obera.fr [obera.fr]
- 4. nasiolindustrial.com [nasiolindustrial.com]
- 5. maratek.com [maratek.com]
- 6. Research on the Effects of Environmental Factors on the Emission of Volatile Organic Compounds from Plastic Track - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identifying the relationship between VOCs emission and temperature/humidity changes in new apartments in the hot desert climate [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-Low VOC Products: How We Do It [swisssilicon.ch]
- 10. coatingsworld.com [coatingsworld.com]
- 11. researchgate.net [researchgate.net]
- 12. specialty-chemicals.eu [specialty-chemicals.eu]
- 13. VOC emissions test method [cleanroomtechnology.com]
- 14. VOC emission test chamber with active temperature control - Olfasense [olfasense.com]
- 15. Formaldehyde Voc Emission Test Chamber for Laboratory Equipment - Voc Emission Test Chamber and Emission Test Chamber [pwtest.en.made-in-china.com]
- 16. paint.org [paint.org]
- 17. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radtech.org [radtech.org]
- 19. adhesivesmag.com [adhesivesmag.com]
- 20. apctechnologies.net [apctechnologies.net]
- 21. epa.gov [epa.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. blog.teledynetekmar.com [blog.teledynetekmar.com]
Validation & Comparative
A Comparative Analysis of Diallyl Hexahydrophthalate and Diallyl Phthalate for Research and Development Applications
In the realm of polymer chemistry and material science, diallyl esters serve as crucial crosslinking agents and monomers for the production of high-performance thermosetting resins. Among these, diallyl phthalate (DAP) is a well-established compound known for its excellent electrical and thermal properties. Its hydrogenated counterpart, diallyl hexahydrophthalate (DAHHP), presents an aliphatic alternative, the properties of which are less documented but hold potential for distinct performance characteristics. This guide provides a comparative analysis of these two compounds, summarizing their known properties and performance data to aid researchers, scientists, and drug development professionals in material selection and application development.
Chemical Structure and Physical Properties
The primary distinction between diallyl phthalate and this compound lies in the structure of their central acid moiety. DAP is an aromatic compound featuring a benzene ring, while DAHHP is its saturated, aliphatic analogue with a cyclohexane ring. This structural difference is anticipated to influence various properties, including thermal stability, chemical resistance, and biocompatibility.
A summary of their fundamental chemical and physical properties is presented in Table 1.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound (DAHHP) | Diallyl Phthalate (DAP) |
| CAS Number | 13846-31-6[1] | 131-17-9[2] |
| Molecular Formula | C₁₄H₂₀O₄[1] | C₁₄H₁₄O₄[2] |
| Molecular Weight | 252.31 g/mol [3] | 246.26 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[2] |
| Density | 1.06 g/mL[1] | 1.121 g/mL at 25 °C[2] |
| Boiling Point | 330.6 °C at 760 mmHg[1] | 290 °C[2] |
| Flash Point | 156.9 °C[1] | 166 °C (closed cup) |
| Refractive Index | 1.479[1] | 1.519 at 20 °C |
| Solubility | Data not readily available | Insoluble in water; soluble in most organic solvents[2] |
Performance Characteristics
Diallyl phthalate is renowned for its use in producing thermosetting resins with exceptional performance characteristics, particularly in demanding electrical and electronic applications.[2] Polymers derived from DAP exhibit high hardness, superior chemical resistance, excellent dimensional stability, and maintain their electrical insulation properties under high heat and humidity.[3]
While comprehensive performance data for polymers derived from this compound is not as readily available in the reviewed literature, its aliphatic nature suggests potential differences in performance. Generally, aromatic polyesters, like those from DAP, exhibit higher melting temperatures and better mechanical properties but may be more resistant to biodegradation.[4][5] Aliphatic polyesters, on the other hand, may offer greater flexibility and potentially enhanced biodegradability, though often with lower thermal stability compared to their aromatic counterparts.[4][6] The hydrogenation of the benzene ring in DAHHP would likely lead to a polymer with a different chain conformation and intermolecular interactions, impacting its mechanical and thermal properties.
Table 2: Comparison of Known Performance Characteristics of Cured Resins
| Performance Metric | Poly(this compound) | Poly(diallyl phthalate) |
| Thermal Stability | Expected to have good heat resistance.[1] | Resistant to temperatures between 155 to 180°C. |
| Mechanical Properties | Data not readily available | Tensile Strength: 30 to 48 MPa; Compressive Strength: up to 210 MPa. |
| Electrical Properties | Data not readily available | High insulation resistance and low electrical losses, even in high heat and humidity. Dielectric Strength: up to 16.9 x 10⁶ V/m. |
| Chemical Resistance | Expected to have good chemical stability.[1] | Good resistance to solvents, acids, and alkalis. |
| Dimensional Stability | Data not readily available | Excellent post-mold dimensional stability and low moisture absorption. |
Applications
The established performance of diallyl phthalate has led to its use in a variety of high-stakes applications, including:
-
Electrical and Electronic Components: Connectors, insulators, potentiometers, and circuit boards.[2]
-
Thermosetting Plastics and Resins: As a monomer and cross-linking agent.[2]
-
Laminates and Coatings: For decorative and protective purposes.[3]
Given its structural similarity, this compound is also utilized in the production of polymers and resins, particularly for adhesives, coatings, and composites where its expected good heat and chemical resistance would be advantageous.[1]
Experimental Protocols
While direct comparative experimental studies between DAHHP and DAP were not identified in the literature, a general protocol for the free-radical polymerization of diallyl esters can be outlined. This protocol can be adapted to either monomer for comparative evaluation.
Objective: To synthesize and compare the basic properties of poly(this compound) and poly(diallyl phthalate).
Materials:
-
This compound (DAHHP) or Diallyl phthalate (DAP) monomer
-
Initiator (e.g., benzoyl peroxide, dicumyl peroxide)
-
Solvent (optional, for solution polymerization)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with magnetic stirring and temperature control
-
Precipitation solvent (e.g., methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure: Bulk Polymerization
-
Place a known quantity of the diallyl ester monomer into the reaction vessel.
-
Add a specific concentration of the chosen initiator (e.g., 1-2% by weight).
-
Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Heat the mixture to the desired polymerization temperature (typically between 80-150°C) with continuous stirring. The temperature will depend on the initiator's half-life.
-
Monitor the reaction for an increase in viscosity. The reaction time will vary depending on the temperature and initiator concentration.
-
To stop the reaction, cool the vessel rapidly in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone, THF).
-
Precipitate the polymer by slowly adding the solution to a stirred, non-solvent like methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Characterization: The resulting polymers can then be characterized and compared using various analytical techniques, including:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.
-
Mechanical Testing (e.g., tensile, flexural): To evaluate strength, modulus, and elongation at break.
-
Dielectric Spectroscopy: To measure dielectric constant and loss factor as a function of frequency and temperature.
Biological Activity and Signaling Pathways
The biological effects of diallyl phthalate have been investigated, with studies indicating low to moderate acute toxicity.[7] The liver has been identified as a primary target organ in repeated dose studies in rats.[7] In vitro studies on the mutagenic potential of DAP have shown weak positive results in some bacterial strains, but in vivo studies have been generally negative.[7] Phthalates, as a class of chemicals, are known to have endocrine-disrupting potential, and some studies suggest that DAP and its metabolites may interact with estrogen and other nuclear receptors.[8][9]
There is a significant lack of publicly available toxicological data for this compound. The hydrogenation of the aromatic ring in DAHHP to a saturated aliphatic ring could potentially alter its biological activity. The planarity and electronic nature of the aromatic ring in DAP are often key to its interaction with biological receptors. The more flexible and three-dimensional structure of the cyclohexane ring in DAHHP may lead to different metabolic pathways and reduced or altered biological interactions. However, without specific experimental data, this remains speculative.
Due to the limited and general nature of the available biological data, a specific signaling pathway diagram cannot be constructed at this time. The general mechanism of action for phthalate endocrine disruption often involves interference with hormone synthesis and metabolism or direct interaction with nuclear receptors, but specific pathways for DAP are not well-elucidated in the provided search results.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the synthesis and characterization of polymers from diallyl esters, which can be applied to both this compound and diallyl phthalate for a comparative study.
Caption: Workflow for diallyl ester polymerization and characterization.
Conclusion
Diallyl phthalate is a well-characterized monomer that yields thermoset polymers with excellent thermal, mechanical, and electrical properties, making it suitable for demanding applications. This compound, its aliphatic counterpart, is less studied, but its saturated ring structure suggests it may offer different performance characteristics, such as increased flexibility and potentially altered biocompatibility, though likely with some trade-offs in thermal stability compared to DAP.
The lack of direct comparative studies highlights a research gap. A systematic investigation following the outlined experimental protocol would be highly valuable to the scientific community, providing the necessary data to guide the selection of these monomers for specific research and development applications, including in the fields of advanced materials and drug delivery systems where polymer properties are critical. Researchers are encouraged to consider the potential benefits of the aliphatic structure of DAHHP in applications where the properties of DAP are not ideally suited.
References
- 1. Page loading... [guidechem.com]
- 2. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validating the Molecular Structure of Diallyl Hexahydrophthalate: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step in ensuring the quality, efficacy, and safety of chemical compounds. This guide provides a comprehensive comparison of spectroscopic techniques for validating the molecular structure of diallyl hexahydrophthalate, with supporting experimental data and detailed protocols. As a key alternative, diallyl phthalate is used for comparative analysis to highlight the distinguishing spectral features arising from the saturated versus aromatic core.
This compound is an organic compound with the molecular formula C₁₄H₂₀O₄. Its structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups. The validation of this structure relies on identifying the characteristic signals from the cyclohexane ring, the ester functionalities, and the terminal allyl groups using a combination of spectroscopic methods.
Spectroscopic Validation Workflow
A logical workflow for the structural elucidation of this compound involves a multi-technique approach to gather unambiguous evidence for each part of the molecule.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and the comparative compound, diallyl phthalate.
Infrared (IR) Spectroscopy Data
| Functional Group | Predicted/Observed Frequency (cm⁻¹) for this compound | Observed Frequency (cm⁻¹) for Diallyl Phthalate |
| C=O (Ester) | ~1735 (strong) | ~1730 (strong) |
| C=C (Allyl) | ~1645 (medium) | ~1640 (medium) |
| =C-H (Allyl) | ~3080 (medium) | ~3080 (medium) |
| C-H (Cyclohexane) | ~2860-2940 (strong) | - |
| C-H (Aromatic) | - | ~3050 (medium) |
| C-O (Ester) | ~1170-1250 (strong) | ~1120-1280 (strong) |
¹H NMR Spectroscopy Data (Predicted/Observed, 400 MHz, CDCl₃)
| Proton Environment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Diallyl Phthalate[1][2] |
| -CH=CH₂ (Allyl) | 5.85-6.00 (m) | 5.90-6.10 (m) |
| -CH=CH₂ (Allyl) | 5.20-5.35 (m) | 5.25-5.45 (m) |
| -O-CH₂- (Allyl) | ~4.60 (d) | ~4.80 (d) |
| Cyclohexane Ring Protons | 1.40-2.50 (m) | - |
| Aromatic Ring Protons | - | 7.50-7.80 (m) |
¹³C NMR Spectroscopy Data (Predicted/Observed, 100 MHz, CDCl₃)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for Diallyl Phthalate[1][3] |
| C=O (Ester) | ~174 | ~167 |
| -CH=CH₂ (Allyl) | ~132 | ~132 |
| -CH=CH₂ (Allyl) | ~118 | ~118 |
| -O-CH₂- (Allyl) | ~65 | ~66 |
| Cyclohexane Ring Carbons | 25-45 | - |
| Aromatic Ring Carbons | - | 128-132 |
Mass Spectrometry Data
| Ion | Predicted m/z for this compound | Observed m/z for Diallyl Phthalate |
| [M]⁺ | 252 | 246 |
| [M-allyl]⁺ | 211 | 205 |
| [M-C₃H₅O₂]⁺ | 181 | 175 |
| Phthalic Anhydride fragment | - | 148 |
| [C₄H₅]⁺ (from allyl) | 57 | 57 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a robust and definitive method for the structural validation of this compound. IR spectroscopy confirms the presence of the ester and allyl functional groups. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, clearly distinguishing the cyclohexane core from an aromatic one. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. By comparing these results with a known analogue like diallyl phthalate, researchers can confidently verify the molecular integrity of this compound.
References
A Comparative Guide to the Characterization of Diallyl Hexahydrophthalate-Cured Resins and Alternatives Using DMA and TGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal and mechanical properties of diallyl hexahydrophthalate (DAHHP)-cured resins and common thermosetting alternatives, including diallyl phthalate (DAP), diallyl isophthalate (DAIP), epoxy, and unsaturated polyester (UP) resins. The characterization is primarily based on Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA), offering crucial data for material selection and application development. While extensive data is available for the alternative resins, specific experimental DMA and TGA data for cured this compound resin is limited in the reviewed literature. Therefore, this guide presents a comprehensive overview of the available data for comparison and provides a foundational understanding of the expected performance of DAHHP resins based on chemical structure.
Introduction to Diallyl Ester Resins and Alternatives
Diallyl ester resins, a class of thermosetting polymers, are known for their excellent electrical insulation properties, dimensional stability, and chemical resistance. Diallyl phthalate (DAP) is a widely used monomer in this family, forming highly cross-linked and rigid thermosets upon curing.[1] A variation of this is this compound (DAHHP), where the aromatic ring of the phthalate group is hydrogenated. This structural modification is anticipated to influence the thermal and mechanical properties of the cured resin, potentially affecting its flexibility, glass transition temperature, and thermal stability.
This guide compares the performance of these diallyl-based resins with two other major classes of thermosetting polymers:
-
Epoxy Resins: Known for their high strength, excellent adhesion, and chemical resistance, epoxy resins are used in a vast array of applications, from coatings and adhesives to high-performance composites.[2]
-
Unsaturated Polyester (UP) Resins: These are widely used in combination with reinforcing fibers to produce fiber-reinforced plastics (FRP) and are valued for their balance of cost and performance.[3]
Experimental Protocols
Detailed methodologies for DMA and TGA are crucial for reproducible and comparable results. The following protocols are based on established practices for the characterization of thermoset resins.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to measure the viscoelastic properties of materials as a function of temperature, time, and frequency. It provides valuable information on the glass transition temperature (Tg), storage modulus (a measure of stiffness), and damping properties.
Sample Preparation: Rectangular specimens of the cured resins with typical dimensions of 35 mm x 10 mm x 2 mm are prepared by casting the liquid resin into a mold and curing according to the manufacturer's specifications. Post-curing at an elevated temperature is often performed to ensure complete reaction.
Instrumentation and Parameters: A DMA instrument operating in a single or dual cantilever bending mode is commonly used. Typical experimental parameters are:
| Parameter | Value |
| Frequency | 1 Hz |
| Heating Rate | 3 °C/min |
| Temperature Range | 25 °C to 250 °C |
| Strain Amplitude | 0.1% |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of materials, including the onset of decomposition and the amount of residual char.
Sample Preparation: Small samples of the cured resin, typically 5-10 mg, are placed in an alumina or platinum crucible.
Instrumentation and Parameters: A TGA instrument is used with the following typical parameters:
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 800 °C |
| Atmosphere | Nitrogen (inert) or Air (oxidative) |
| Flow Rate | 50 mL/min |
Comparative Data
The following tables summarize the typical DMA and TGA data for the compared thermosetting resins. It is important to note that these values can vary depending on the specific formulation, curing conditions, and presence of fillers or additives.
Dynamic Mechanical Analysis (DMA) Data
| Resin Type | Storage Modulus (E') at 25°C (GPa) | Tan δ Peak (Glass Transition, Tg) (°C) |
| This compound (DAHHP) | Data not available | Data not available |
| Diallyl Phthalate (DAP) | ~3.5 | 155 - 180 |
| Diallyl Isophthalate (DAIP) | Data not available, but expected to be high | High heat resistance up to 180°C[4] |
| Epoxy (General Purpose) | 2.5 - 4.0[5] | 150 - 200 |
| Unsaturated Polyester (UP) | 3.0 - 4.5 | 100 - 150 |
Thermogravimetric Analysis (TGA) Data (in Nitrogen)
| Resin Type | Onset Decomposition Temp. (Tonset) (°C) | Residual Weight at 600°C (%) |
| This compound (DAHHP) | Data not available | Data not available |
| Diallyl Phthalate (DAP) | ~340 | ~20 |
| Diallyl Isophthalate (DAIP) | Data not available | Data not available |
| Epoxy (General Purpose) | 300 - 400 | 15 - 30 |
| Unsaturated Polyester (UP) | ~300 | 10 - 25 |
Visualizing Experimental Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for characterizing thermoset resins using DMA and TGA.
Caption: Experimental workflow for resin characterization.
Chemical Structures and Property Relationships
The chemical structure of the monomer plays a significant role in determining the final properties of the cured thermoset.
Caption: Structure-property relationships of thermoset resins.
Discussion and Comparison
-
Diallyl Phthalate (DAP): Cured DAP resins exhibit high thermal stability, with a decomposition onset around 340°C, and a high glass transition temperature, typically between 155°C and 180°C. This rigidity and thermal resistance make them suitable for demanding electrical and electronic applications.
-
This compound (DAHHP): While specific experimental data is lacking, the hydrogenation of the aromatic ring in DAHHP is expected to increase the flexibility of the polymer backbone. This would likely result in a lower glass transition temperature and a lower storage modulus compared to DAP. The thermal stability might also be slightly altered due to the absence of the aromatic structure. Further experimental investigation is required to quantify these properties.
-
Diallyl Isophthalate (DAIP): DAIP is known for its high heat resistance, with service temperatures reaching up to 180°C.[4] This suggests a high Tg, comparable to or even exceeding that of DAP. Its rigid structure, stemming from the meta-substituted aromatic ring, contributes to its thermal stability.
-
Epoxy Resins: General-purpose epoxy resins offer a broad range of properties. They typically have high storage moduli and glass transition temperatures in a similar range to DAP. Their thermal stability is also comparable, with decomposition onsets generally between 300°C and 400°C. The key advantages of epoxies often lie in their superior adhesion and mechanical strength.
-
Unsaturated Polyester (UP) Resins: UP resins generally have lower glass transition temperatures and thermal stability compared to diallyl esters and epoxies. However, they offer a good balance of mechanical properties and are often more cost-effective, making them a popular choice for a wide range of composite applications.
Conclusion
The choice of a thermosetting resin is highly dependent on the specific application requirements. Diallyl phthalate and diallyl isophthalate resins offer excellent thermal stability and rigidity, making them ideal for high-performance electrical components. Epoxy resins provide a versatile platform with high mechanical strength and adhesion. Unsaturated polyesters represent a cost-effective solution with a good balance of properties for many composite applications.
While this compound holds promise for applications requiring potentially greater flexibility compared to its aromatic counterpart, a clear gap in the publicly available experimental data for its cured properties exists. Further research involving DMA and TGA characterization of cured DAHHP is essential to fully understand its performance profile and enable its effective utilization in various scientific and industrial fields. Researchers are encouraged to perform such characterizations to contribute to the material properties database for this potentially valuable thermoset resin.
References
- 1. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites [mdpi.com]
A Comparative Guide to the Weathering Resistance of Diallyl Phthalate (DAP) Resins and Other Common Thermosets
For Researchers, Scientists, and Product Development Professionals
This guide provides a comparative overview of the weathering resistance of polymers based on diallyl phthalate (DAP), with a focus on diallyl hexahydrophthalate, in relation to other common thermosetting polymers such as epoxy and polyurethane resins. While direct quantitative comparative studies on the weathering of this compound are limited in publicly available literature, this guide synthesizes known properties and qualitative data to offer insights into their relative performance. Diallyl phthalate resins are noted for their excellent electrical properties, heat resistance, and dimensional stability, which are often prerequisites for applications in demanding environmental conditions.[1][2][3][4]
Qualitative Performance Comparison
Polymers formulated with diallyl phthalate are known for their robust performance in harsh environments, including good resistance to moisture and chemical attack.[1][2][3] The weathering resistance of these polymers is a key attribute for their use in electrical and electronic components that require long-term reliability.[2][5][6] The following table provides a qualitative comparison of the weathering resistance and related properties of DAP resins against epoxy and polyurethane coatings.
| Property | Diallyl Phthalate (DAP) Resins | Epoxy Resins | Polyurethane (PU) Coatings |
| UV Resistance | Generally good; aliphatic formulations are superior to aromatic ones. | Moderate; aromatic epoxies are prone to yellowing and chalking upon UV exposure. UV stabilizers are often required. | Good to Excellent; aliphatic PUs offer excellent UV stability and gloss retention. Aromatic PUs tend to yellow. |
| Moisture Resistance | Excellent; low moisture absorption contributes to stable electrical and mechanical properties in humid conditions.[1][2][3] | Good to Excellent; dependent on the specific chemistry. Can be susceptible to blistering with prolonged water exposure. | Good to Excellent; often used for their water-resistant properties in coatings. |
| Chemical Resistance | Excellent resistance to a wide range of solvents, acids, and alkalis.[1][2][3] | Excellent; highly resistant to many chemicals, which is a primary reason for their use in protective coatings. | Good; resistance varies significantly with the formulation. |
| Heat Resistance | Excellent; maintains properties at elevated temperatures.[2][4] | Good to Excellent; dependent on the curing agent and formulation. High-temperature grades are available. | Moderate to Good; performance at high temperatures is formulation-dependent. |
| Color Retention | Good; can be formulated in a range of colors with good stability at high temperatures. | Poor to Moderate; aromatic systems are prone to significant yellowing. | Good to Excellent; aliphatic systems offer superior color and gloss retention. |
| Mechanical Stability | Excellent dimensional stability with low shrinkage upon curing.[2] | Good; can be brittle if not formulated with flexibilizers. | Excellent; known for their toughness and flexibility. |
Experimental Protocols for Weathering Resistance Testing
A standardized method for evaluating the weathering resistance of polymers is through accelerated weathering tests. The following protocol is based on the widely recognized ASTM G154 standard.
Objective: To simulate the damaging effects of sunlight and moisture on polymers in a laboratory-controlled environment.
Apparatus: A fluorescent UV accelerated weathering tester (QUV).
Materials:
-
Test specimens of the polymers (e.g., diallyl phthalate-based polymer, epoxy, polyurethane).
-
Control specimens for comparison.
Procedure:
-
Sample Preparation: Prepare flat panels of the polymer samples according to specified dimensions (e.g., 75 mm x 150 mm).
-
Test Cycle: Mount the samples in the weathering chamber. Subject the samples to alternating cycles of UV exposure and moisture condensation. A typical cycle for automotive exterior applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.
-
UV Exposure: Utilize UVA-340 fluorescent lamps to provide a radiation spectrum that simulates sunlight.
-
Moisture Exposure: Introduce moisture through forced condensation, where water vapor is generated and condenses on the surface of the test specimens.
-
Duration: Continue the cyclic exposure for an extended period, often ranging from hundreds to thousands of hours, to simulate long-term outdoor exposure.
-
Evaluation: Periodically remove the samples from the chamber to evaluate changes in their properties.
-
Visual Assessment: Inspect for cracking, blistering, and other surface defects.
-
Color Measurement: Quantify color change (ΔE) using a spectrophotometer. An increase in the b value often indicates yellowing.
-
Gloss Measurement: Measure the gloss retention at a specific angle (e.g., 60°) using a gloss meter.
-
Mechanical Testing: Assess changes in mechanical properties such as tensile strength, elongation, and impact resistance, as required by the specific application.
-
Visualizing Experimental and Degradation Processes
To better understand the experimental workflow and the underlying chemical processes, the following diagrams are provided.
References
- 1. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 2. DIALLYL PHTHALATE (DAP) - Ataman Kimya [atamanchemicals.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. sumibe.co.jp [sumibe.co.jp]
- 5. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datahorizzonresearch.com [datahorizzonresearch.com]
A Comparative Analysis of Diallyl Hexahydrophthalate (DAHHP) Resins for Electrical Insulation
This guide provides a detailed comparison of the electrical insulation properties of diallyl hexahydrophthalate (DAHHP) resins against other common thermosetting resins, including standard diallyl phthalate (DAP), epoxy, silicone, and unsaturated polyester (UP) resins. The information presented is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance insulating materials.
Diallyl phthalate-based resins are renowned for their excellent electrical insulating properties, which are maintained even in high-heat and high-humidity environments.[1][2] These resins exhibit high insulation resistance, low electrical losses, and superior dimensional stability.[1][2][3] this compound (DAHHP) and diallyl iso-phthalate (DAIP) resins, in particular, offer enhanced thermal resistance and durability, making them suitable for demanding applications in the aerospace and military sectors.[4]
Comparative Performance Data
The following tables summarize the key electrical insulation properties of DAHHP/DAP resins and their alternatives. Values can vary based on the specific formulation, fillers, and curing conditions.
Table 1: Dielectric Strength and Volume Resistivity
| Resin Type | Dielectric Strength (V/mil) | Volume Resistivity (Ω·cm) |
| Diallyl Phthalate (Glass-Filled) | 350[5] | > 10¹³ |
| Epoxy | ~500[6][7] | 10¹² - 10¹⁶[8][9][10] |
| Silicone | 300 - 500[11] | > 10¹³ - 10¹⁵[11][12] |
| Unsaturated Polyester (UP) | Varies | 2.85 x 10¹⁵ (modified)[13] |
Table 2: Dissipation Factor and Dielectric Constant
| Resin Type | Dissipation Factor (tan δ) @ 1 MHz | Dielectric Constant (εr) @ 1 MHz |
| Diallyl Phthalate (Glass-Filled) | 0.012[5] | 3.8[5] |
| Epoxy | ≤ 0.05[6][7] | ≤ 6.0[6][7] |
| Silicone | ~10⁻³ | 2.6 - 3.2[12] |
| Unsaturated Polyester (UP) | < 0.02[14] | ~3.0[14] |
Table 3: Thermal and Environmental Resistance
| Resin Type | Arc Resistance (seconds) | Comparative Tracking Index (CTI) (Volts) | Continuous Heat Resistance (°C) |
| Diallyl Phthalate (Glass-Filled) | 130[5] | > 500[4] | 204 - 232[5] |
| Epoxy | Varies; formulations can achieve high resistance[15] | ≥ 300[8] | 155 - 180 (Class F/H)[8] |
| Silicone | High | Varies | > 200[16] |
| Unsaturated Polyester (UP) | Varies | Varies | Varies |
Experimental Protocols
The data presented in this guide is typically derived from standardized test methods developed by organizations such as ASTM International. These protocols ensure that data is reproducible and comparable across different materials.
-
Dielectric Strength (ASTM D149): This test method evaluates the maximum voltage a material can withstand before electrical breakdown occurs.[17][18][19] A sample is placed between two electrodes, and the voltage is increased at a controlled rate until the material fails to insulate.[18][19] The result is often expressed in volts per unit of thickness (V/mil).
-
Volume and Surface Resistivity (ASTM D257): This standard measures a material's resistance to leakage current, either through its bulk (volume resistivity) or along its surface (surface resistivity).[17][18][19] High resistivity values are indicative of a good insulator.[19] The test involves applying a DC voltage to a sample and measuring the resulting current flow.[17]
-
Dielectric Constant and Dissipation Factor (ASTM D150): This method determines a material's ability to store electrical energy (dielectric constant) and the energy it loses as heat (dissipation factor) when subjected to an alternating electric field.[6][17][20] Lower dissipation factors are desirable for high-frequency applications to minimize signal loss.[20]
-
Arc Resistance (ASTM D495): This test assesses a material's ability to resist the formation of a conductive path on its surface when exposed to a high-voltage, low-current arc.[17] The time in seconds until tracking occurs is recorded.
-
Comparative Tracking Index (CTI) (ASTM D3638): The CTI test measures the resistance of an insulating material to surface tracking when its surface is wet or contaminated.[18][19] It quantifies the maximum voltage at which a material can resist the formation of a conductive path between two electrodes.[19]
Visualizing Material Selection
The selection of an appropriate insulating resin depends on a variety of factors related to the specific application. The following diagram illustrates a logical workflow for choosing a resin based on key performance requirements.
Caption: Workflow for selecting an electrical insulating resin.
Conclusion
This compound (DAHHP) resins, as part of the broader diallyl phthalate family, offer a superior combination of electrical insulation, thermal stability, and moisture resistance.[3][4][21] While epoxy resins may provide higher dielectric strength for certain high-voltage applications[22][23], and silicones offer exceptional performance in extreme temperatures and moisture[16][24], DAHHP resins present a robust, all-around solution, particularly for high-reliability components that must perform consistently under harsh environmental conditions.[4] The choice of resin should always be guided by the specific electrical, thermal, and environmental demands of the intended application.
References
- 1. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 2. DIALLYL PHTHALATE (DAP) - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 5. cornucopiaplastics.com [cornucopiaplastics.com]
- 6. epotek.com [epotek.com]
- 7. Epoxy resin knowledge| Dielectric properties of epoxy resins - yolatech.com [yolatech.com]
- 8. Epoxy Resin for Electrical Insulation: Best Solutions in 2025 [accio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dadaoenergy.com [dadaoenergy.com]
- 12. SILICONE RESIN FOR ELECTRONICS & ELECTRICAL - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 13. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. azom.com [azom.com]
- 16. Silicone Resin as an Insulating Material-IOTA [siliconeresin.net]
- 17. infinitalab.com [infinitalab.com]
- 18. measurlabs.com [measurlabs.com]
- 19. customer_v2 [support.formlabs.com]
- 20. specialchem.com [specialchem.com]
- 21. DIALLYL PHTHALATE (DAP) RESIN - Ataman Kimya [atamanchemicals.com]
- 22. blog.crestresins.com [blog.crestresins.com]
- 23. transformer-switchgear.com [transformer-switchgear.com]
- 24. wacker.com [wacker.com]
Validating the Purity of Diallyl Hexahydrophthalate: A Comparative Guide to GC-MS and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of diallyl hexahydrophthalate. It includes detailed experimental protocols, data presentation in structured tables, and visualizations to aid in the selection of the most appropriate analytical method for your research and development needs.
Introduction to this compound and Purity Analysis
This compound is a chemical compound used in various industrial applications. Ensuring its purity is critical for the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates due to its high resolution, sensitivity, and ability to identify and quantify individual components in a mixture.[1] This guide will delve into the specifics of using GC-MS for this compound purity validation and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and quantitation accuracy).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification using mass spectrometry. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without the need for a calibration curve with a reference standard of the analyte.[2] |
| Applicability to this compound | Highly suitable due to the volatile nature of this compound. Offers excellent separation of isomers and impurities.[1] | Applicable, but may have lower chromatographic resolution for closely related phthalate isomers compared to GC-MS.[1] | Provides absolute quantification and structural information. Useful for identifying and quantifying major components and impurities without the need for specific impurity standards. |
| Advantages | - High resolution and sensitivity. - Provides structural information for identification of unknown impurities. - Well-established methods for phthalate analysis.[1] | - Suitable for non-volatile or thermally labile compounds. - Wide range of detectors available. | - Primary ratio method, highly accurate and precise. - Non-destructive. - Provides structural information. - Can quantify compounds with no chromophores. |
| Limitations | - Requires the analyte to be volatile and thermally stable. | - Lower resolution for some phthalates compared to GC.[1] - May require chromophores for UV detection. | - Lower sensitivity compared to GC-MS and HPLC. - Can be complex to interpret spectra of mixtures. - Requires expensive instrumentation. |
Experimental Protocols
GC-MS Method for this compound Purity Analysis
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[3]
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 50:1, can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identification of impurities can be achieved by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.
Potential Impurities in this compound
Based on its synthesis from hexahydrophthalic anhydride and allyl alcohol, potential impurities may include:
-
Unreacted Starting Materials: Hexahydrophthalic anhydride, Allyl alcohol.
-
Byproducts: Monoallyl hexahydrophthalate, diallyl ether, and other esters formed from residual alcohols.
-
Degradation Products: Oxidation or hydrolysis products.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Conclusion
GC-MS is a highly effective and recommended technique for the purity validation of this compound, offering excellent separation and definitive identification of impurities. While HPLC and qNMR serve as valuable alternative or complementary methods, the high resolution of GC-MS for phthalate analysis makes it a primary choice for detailed purity profiling. The selection of the most suitable method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the impurities being investigated.
References
A Comparative Guide to the Thermal and Mechanical Properties of Biodegradable Polymers for Drug Development
In the realm of drug development, particularly in the formulation of controlled-release drug delivery systems and the fabrication of biocompatible medical devices, the selection of appropriate polymeric excipients is paramount. Biodegradable polymers such as Polylactic Acid (PLA), Polyglycolic Acid (PGA), and their copolymer, Poly(lactic-co-glycolic acid) (PLGA), are extensively utilized due to their biocompatibility and tunable degradation kinetics.[1][2] This guide provides a comparative analysis of the key thermal and mechanical properties of these polymers, supported by experimental data and standardized methodologies, to aid researchers in making informed material selection decisions.
Comparative Data of Polymer Properties
The thermal and mechanical characteristics of PLA, PGA, and PLGA are critical determinants of their processability, stability, and in vivo performance. These properties can be tailored by altering the polymer's molecular weight, crystallinity, and, in the case of PLGA, the ratio of lactic acid to glycolic acid monomers.[1][3] The table below summarizes the key quantitative data for these polymers.
| Property | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 50 - 70[4] | ~55 | 35 - 61[5] |
| Young's Modulus (GPa) | ~3.5 | 6.5 - 12.5[6] | 0.67 - 4.5[5] |
| Elongation at Break (%) | ~6[4] | 1.0 - 35[6] | 2 - 10[5] |
| Thermal Properties | |||
| Glass Transition Temp (°C) | 50 - 80[1][6] | 35 - 40[1][6] | 45 - 55[1] |
| Melting Temperature (°C) | 145 - 165[4][7] | ~230 | Amorphous (no distinct peak)[8] |
| Crystallinity (%) | 35 - 40[1][6] | 45 - 55[1][6] | Amorphous[8] |
Experimental Protocols
The data presented in this guide are typically determined using standardized experimental techniques. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
1. Thermal Property Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal transitions of a polymer.
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Apparatus: A differential scanning calorimeter.
-
Procedure (based on ASTM D3418):
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
The melting point is observed as an endothermic peak on the heat flow curve. The Tm is taken as the peak temperature of this transition.
-
A second heating run is often performed after a controlled cooling cycle to erase the thermal history of the sample and obtain more reproducible results.
-
2. Mechanical Property Analysis: Tensile Testing
Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure. The results from the test are used to determine properties such as tensile strength, Young's modulus, and elongation at break.
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Apparatus: A universal testing machine equipped with grips to hold the sample and an extensometer to measure strain.
-
Procedure (based on ASTM D638):
-
The polymer is typically molded into a "dog-bone" shape specimen with defined dimensions.
-
The specimen is securely mounted in the grips of the universal testing machine.
-
The specimen is pulled apart at a constant crosshead speed until it fractures.
-
The force (stress) applied to the specimen and the elongation (strain) are continuously recorded.
-
Tensile Strength is calculated as the maximum stress the material can withstand before breaking.
-
Young's Modulus (a measure of stiffness) is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in length that the material undergoes before it breaks.
-
Visualizations
Experimental Workflow for Polymer Characterization
The following diagram illustrates a typical workflow for the thermal and mechanical characterization of biodegradable polymers.
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. chempoint.com [chempoint.com]
Assessing the environmental impact of diallyl hexahydrophthalate versus traditional phthalates
A Comparative Guide for Researchers and Drug Development Professionals
The selection of chemical components in research and manufacturing carries significant environmental responsibility. This guide provides a comparative environmental impact assessment of diallyl hexahydrophthalate against a range of traditional phthalates commonly used as plasticizers. Due to a notable lack of publicly available quantitative environmental data for this compound, this guide presents the available information and contrasts it with the more extensively studied traditional phthalates. This comparison aims to inform material selection by highlighting key environmental and health-related data points.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and selected traditional phthalates. It is critical to note the significant data gaps for this compound.
Table 1: Aquatic Toxicity Data
| Chemical | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound | Data Not Available | LC50 (96h) | Not Available | |
| Data Not Available | EC50 (48h) | Not Available | ||
| Data Not Available | EC50 (72h) | Not Available | ||
| Dibutyl Phthalate (DBP) | Cyprinus carpio (Carp) | LC50 (96h) | 7.77 | [4] |
| Daphnia magna | EC50 (48h) | 2.83 (neonate) | ||
| Algae | EC50 | 0.35 - 8.0 | ||
| Benzyl Butyl Phthalate (BBP) | Fish | LC50 (96h) | 0.1 - 2.1 | [5] |
| Daphnia magna | EC50 (48h) | 0.1 - 2.1 | [5] | |
| Algae | EC50 (72h) | 0.1 - 2.1 | [5] | |
| Diisononyl Phthalate (DINP) | Fish | LC50 (96h) | No effects at tested concentrations | [1] |
| Daphnia magna | NOEC (21d) | 0.034 | [6] | |
| Algae | EC50 | No acute toxicity below solubility | [6] | |
| Diisodecyl Phthalate (DIDP) | Fish | LC50 (96h) | No acute toxicity below solubility | [7] |
| Daphnia magna | EC50 (48h) | No acute toxicity below solubility | [7] | |
| Algae | EC50 (72h) | No acute toxicity below solubility | [7] |
Table 2: Biodegradability Data
| Chemical | Test Method | Result (% Degradation in 28 days) | Classification | Reference |
| This compound | Data Not Available | Not Available | Not Available | |
| Dibutyl Phthalate (DBP) | OECD 301B | 81% | Readily Biodegradable | [8] |
| Benzyl Butyl Phthalate (BBP) | OECD 301C | 81% (in 14 days) | Readily Biodegradable | [5] |
| Diisononyl Phthalate (DINP) | OECD 301B | 79% | Readily Biodegradable | [6] |
| Diisodecyl Phthalate (DIDP) | OECD 301C | 42% (in 14 days) | Not Readily Biodegradable | [7] |
Table 3: Endocrine Disruption Potential
| Chemical | Endpoint | Result | Reference |
| This compound | Data Not Available | Not Available | |
| Dibutyl Phthalate (DBP) | Estrogenic Effects | Shown to be estrogenic in vitro | [8] |
| Benzyl Butyl Phthalate (BBP) | Estrogenic Effects | Shown to be estrogenic in vitro | [5] |
| Diisononyl Phthalate (DINP) | Endocrine Disruption | Associated with anti-androgenic potential and decreased thyroid hormones in some studies. | [9] |
| Diisodecyl Phthalate (DIDP) | Endocrine Disruption | Concluded to not be an endocrine disruptor based on a weight of evidence assessment. | [10][11] |
Experimental Protocols
The data presented in the tables above are based on standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key methodologies is provided below.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][13][14][15] Fish are exposed to various concentrations of the test substance under controlled conditions.[12]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test measures the concentration at which 50% of the daphnids (a type of small crustacean) are immobilized (EC50) after 48 hours of exposure.[16][17][18]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae. The endpoint is the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (e.g., 301B - CO2 Evolution Test, 301C - Modified MITI Test, 301D - Closed Bottle Test) assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms. A substance is generally considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.
Endocrine Disruption Assessment
The assessment of endocrine-disrupting potential involves a variety of in vitro and in vivo assays. These can include:
-
Receptor Binding Assays: These tests measure the ability of a chemical to bind to hormone receptors, such as the estrogen or androgen receptors.
-
Transcriptional Activation Assays: These cellular assays determine whether the binding of a chemical to a hormone receptor leads to the activation or inhibition of gene expression.
-
In Vivo Studies: These studies in whole organisms (e.g., fish or rodents) examine the effects of chemical exposure on reproductive endpoints and hormone levels.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative Environmental Pathways.
Caption: OECD Acute Aquatic Toxicity Testing Workflow.
References
- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endocrine disruptor assessment list - ECHA [echa.europa.eu]
- 3. Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. ecetoc.org [ecetoc.org]
- 6. Hexachlorocyclopentadiene | C5Cl6 | CID 6478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cefic-lri.org [cefic-lri.org]
- 8. Substances identified as endocrine disruptors at EU level | Endocrine Disruptor List [edlists.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. echemi.com [echemi.com]
- 11. cpsc.gov [cpsc.gov]
- 12. d-nb.info [d-nb.info]
- 13. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Endocrine disrupters and our health - Chemicals In Our Life - ECHA [chemicalsinourlife.echa.europa.eu]
- 15. epa.gov [epa.gov]
- 16. oecd.org [oecd.org]
- 17. umweltbundesamt.de [umweltbundesamt.de]
- 18. concawe.eu [concawe.eu]
Cross-Validation of Polymerization Kinetics: A Comparative Study of Diallyl Hexahydrophthalate and Alternative Monomers
For researchers, scientists, and professionals in drug development, understanding the polymerization kinetics of monomers is crucial for designing and controlling the synthesis of polymers with desired properties. This guide provides a comparative analysis of the polymerization kinetics of diallyl hexahydrophthalate and its alternatives, supported by experimental data and detailed methodologies.
This publication aims to offer a cross-validation of experimental results for the polymerization kinetics of this compound by comparing it with other commonly used allyl monomers: diallyl phthalate (DAP), diallyl isophthalate, and triallyl cyanurate (TAC). The selection of an appropriate monomer is critical in various applications, including the formulation of drug delivery systems and the synthesis of biocompatible materials. A thorough understanding of the reaction kinetics, including activation energies and reaction rates, allows for precise control over the polymerization process, leading to polymers with tailored molecular weights, structures, and functionalities.
Comparative Analysis of Polymerization Kinetics
The polymerization behavior of diallyl monomers is complex, often involving cyclization and cross-linking reactions. The kinetic parameters, such as activation energy and reaction rate, are influenced by factors including monomer structure, initiator type and concentration, and reaction temperature. The following tables summarize the available quantitative data for this compound and its alternatives to facilitate a direct comparison.
| Monomer | Initiator System | Temperature (°C) | Overall Activation Energy (kcal/mol) | Rate Equation | Source |
| Diallyl Phthalate (DAP) | Dimethyl 2,2′-azobisisobutyrate (MAIB) / Divinyl Adipate (DVA) | 70 | 26.8 | Rp = k[MAIB]0.3[DVA]1.7 | [1] |
| Diallyl Phthalate (ortho-isomer) | Thermal | >200 | 32 | Not Specified | [2] |
| Diallyl Phthalate (meta-isomer) | Thermal | >200 | 27 | Not Specified | [2] |
| Diallyl Phthalate (para-isomer) | Thermal | >200 | 28 | Not Specified | [2] |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
| Triallyl Cyanurate (TAC) | Not Specified | Temperature Dependent | Not Specified | Not Specified | [3] |
| Monomer | Activation Energy - Propagation (kJ/mol) | Activation Energy - Termination (kJ/mol) | Source |
| Diallyl Terephthalate | 36.9 | 144.7 | Data Not Available |
| This compound | Not Specified | Not Specified | Data Not Available |
Note: The provided rate equation for Diallyl Phthalate (DAP) is specific to the initiator system used in the cited study.[1] The reactivity of diallyl phthalate isomers in thermal polymerization has been observed to follow the order: meta > para > ortho in the temperature range of 80–230°C.[2]
Experimental Protocols
A standardized experimental protocol is essential for obtaining reproducible and comparable kinetic data. The following methodologies are commonly employed in studying the polymerization kinetics of diallyl monomers.
Bulk Polymerization
Bulk polymerization is carried out in the absence of a solvent.
-
Preparation: The monomer (e.g., this compound) is purified to remove inhibitors. A specified amount of initiator (e.g., benzoyl peroxide or an azo compound) is then dissolved in the monomer.
-
Reaction: The mixture is placed in a reaction vessel, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition. The vessel is then immersed in a constant temperature bath or placed in a controlled temperature oven.
-
Monitoring: The progress of the polymerization is monitored by periodically taking samples and analyzing them. Common techniques include:
-
Gravimetry: Determining the weight of the polymer formed after removing the unreacted monomer.
-
Dilatometry: Measuring the volume contraction of the reaction mixture, which is proportional to the monomer conversion.
-
Spectroscopy (FTIR, Raman): Monitoring the disappearance of the monomer's characteristic double bond peaks.
-
Differential Scanning Calorimetry (DSC): Measuring the heat evolved during the exothermic polymerization reaction to determine the rate of conversion.[4] Both isothermal and non-isothermal DSC methods can be employed to determine kinetic parameters.[5][6][7]
-
Solution Polymerization
Solution polymerization is conducted in the presence of a solvent.
-
Preparation: The monomer and initiator are dissolved in a suitable solvent. The choice of solvent is critical as it can affect the reaction kinetics and the solubility of the resulting polymer.
-
Reaction: The solution is heated to the desired reaction temperature under an inert atmosphere with constant stirring.
-
Monitoring: Similar to bulk polymerization, the reaction progress is monitored by analyzing samples at regular intervals. In addition to the techniques mentioned above, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the decrease in monomer concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in comparing polymerization kinetics and a typical experimental workflow.
Caption: Logical relationship for comparing polymerization kinetics.
Caption: A typical experimental workflow for studying polymerization kinetics.
References
Safety Operating Guide
Personal protective equipment for handling Diallyl hexahydrophthalate
Comprehensive Safety Protocol: Handling Diallyl Hexahydrophthalate
This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 13846-31-6). The procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Note on Chemical Data: Specific safety and toxicology data for this compound are limited. Therefore, as a precautionary measure, this guidance is supplemented with data from the closely related and more thoroughly studied compound, Diallyl phthalate (CAS No. 131-17-9). Users should handle this compound with the assumption that it may share similar hazards.
Primary Hazard Identification
This compound is classified as harmful to aquatic life with long-lasting effects.[1] The related compound, Diallyl phthalate, presents a more extensive hazard profile, which should be considered:
-
Health Hazards: Harmful if swallowed or inhaled.[2][3][4][5] It may cause an allergic skin reaction, skin irritation, and serious eye irritation.[2][3][4][6][7] It is also a lachrymator (a substance that causes tearing).[4][5] Some data suggests it is a suspected mutagen and may cause organ damage through prolonged or repeated exposure.[4]
-
Physical Hazards: This substance is a combustible liquid.[2] It may polymerize when heated or in the presence of a catalyst if not properly inhibited.[2]
-
Environmental Hazards: The substance is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[2][3][4][5][8] It must not be allowed to enter the environment.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative data, primarily from Diallyl phthalate safety data sheets, to be used as a reference for handling this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₂₀O₄ (this compound) | [1] |
| Molecular Weight | 246.26 g/mol (Diallyl phthalate) | [5][8][9] |
| Appearance | Colorless to light yellow liquid | [2][4][8] |
| Odor | Slight | [4][8] |
| Melting Point | -70 °C / -94 °F | [2][4][8] |
| Boiling Point | 167 °C @ 5 mmHg | [8] |
| Flash Point | 166 °C / 330.8 °F | [2][4][8] |
| Specific Gravity | 1.120 | [8] |
| Autoignition Temperature | 385 - 435 °C | [2][8] |
| Occupational Exposure Limits | No specific limits have been established by major regulatory bodies. | [7][8][10] |
Operational and Disposal Plan
This section provides step-by-step guidance for the entire lifecycle of handling this compound in a laboratory setting.
Pre-Handling and Area Preparation
-
Risk Assessment: Before starting any work, perform a thorough risk assessment for the planned procedure.
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8][11]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
-
Remove Incompatibles: Keep the work area clear of incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards.[8][12] If there is a significant risk of splashing, a face shield must be worn in addition to goggles.[12][13][14]
-
Skin Protection:
-
Gloves: Wear unlined, chemical-resistant gloves (e.g., nitrile, neoprene).[12][13] Always check the manufacturer's glove selection guide for chemical compatibility. Inspect gloves for any signs of degradation before use and replace them immediately if contact occurs.[12]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[2][8] Long pants and closed-toe shoes are required.[12]
-
-
Respiratory Protection: If work cannot be conducted in a well-ventilated area or if aerosols/mists are generated, a NIOSH/MSHA-approved respirator is required.[8][12] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[12]
Step-by-Step Handling Procedure
-
Don all required PPE as specified above.
-
Work within a designated and properly functioning chemical fume hood.
-
Carefully open the container, avoiding splashes or the generation of mists.
-
Use only compatible tools (e.g., glass, polyethylene) for transferring the chemical.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8][15] Do not eat, drink, or smoke in the work area.[2][3][8][15]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7][8][11]
-
Keep containers tightly sealed to prevent polymerization and contamination.[8]
-
Store separately from incompatible materials (strong acids, bases, and oxidizers).[2][8]
Emergency and Disposal Plan
Spill Response Procedure
-
Evacuate and Isolate: Immediately alert others in the area and isolate the spill.[6]
-
Remove Ignition Sources: If combustible, remove all sources of ignition.[6]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Contain Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[2][4][8][16] Do not use combustible materials like sawdust on absorbent pads that may react.
-
Collect Waste: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][8][16]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Prevent Environmental Release: Do not allow the spilled material or cleanup runoff to enter drains or waterways.[2][4][5][8][16]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation or an allergic reaction develops.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][15]
Waste Disposal Procedure
-
All waste containing this compound, including empty containers and contaminated cleanup materials, must be treated as hazardous waste.[5][8]
-
Store waste in clearly labeled, sealed, and compatible containers.
-
Do not mix with other waste streams.[5]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[4][5][8][11]
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound from preparation to final disposal.
References
- 1. 1,2-Cyclohexanedicarboxylic acid, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0430 - DIALLYL PHTHALATE [chemicalsafety.ilo.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. DIALLYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. fishersci.com [fishersci.com]
- 9. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hsa.ie [hsa.ie]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 14. hsa.ie [hsa.ie]
- 15. metallographic.com [metallographic.com]
- 16. fishersci.at [fishersci.at]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
